4-Iodo-1,2-dimethoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25012. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCISUQLWLKKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282219 | |
| Record name | 4-Iodo-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-32-2 | |
| Record name | 4-Iodoveratrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25012 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5460-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodo-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5460-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,2-dimethoxybenzene, also known as 4-iodoveratrole, is an iodinated aromatic organic compound. Its structure, featuring a dimethoxy-substituted benzene (B151609) ring with an iodine atom, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role as a precursor in the development of biologically active molecules.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to yellow or brown powder or crystalline substance.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉IO₂ | [2] |
| Molecular Weight | 264.06 g/mol | [2] |
| CAS Number | 5460-32-2 | [2] |
| Appearance | White to yellow or brown powder/crystal | [1] |
| Melting Point | 34-35 °C | [3] |
| Boiling Point | 272.4 °C at 760 mmHg | |
| Density | 1.655 g/cm³ | |
| Flash Point | 118.5 °C | |
| Refractive Index | 1.572 | |
| Solubility | Slightly soluble in water (1 g/L at 25 °C) |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency | Reference(s) |
| 3.74-3.92 | m | 6H | -OCH₃ | CDCl₃ | 400 MHz | |
| 6.54-6.65 | m | 1H | Ar-H | CDCl₃ | 400 MHz | |
| 7.04-7.14 | m | 1H | Ar-H | CDCl₃ | 400 MHz | |
| 7.17-7.25 | m | 1H | Ar-H | CDCl₃ | 400 MHz |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency | Reference(s) |
| 55.9 | -OCH₃ | CDCl₃ | 100.6 MHz | |
| 56.1 | -OCH₃ | CDCl₃ | 100.6 MHz | |
| 82.3 | Ar-C-I | CDCl₃ | 100.6 MHz | |
| 113.1 | Ar-C | CDCl₃ | 100.6 MHz | |
| 120.3 | Ar-C | CDCl₃ | 100.6 MHz | |
| 129.7 | Ar-C | CDCl₃ | 100.6 MHz | |
| 149.1 | Ar-C-OCH₃ | CDCl₃ | 100.6 MHz | |
| 149.8 | Ar-C-OCH₃ | CDCl₃ | 100.6 MHz |
Table 4: Mass Spectrometry Data of this compound
| m/z | Intensity (%) | Assignment | Ionization Method | Reference(s) |
| 264.15 | 100 | [M]⁺ | GC-MS |
Experimental Protocols
Synthesis of this compound via Iodination of 1,2-Dimethoxybenzene (B1683551)
This protocol describes the direct iodination of 1,2-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-dimethoxybenzene (1.0 eq) in dichloromethane.
-
Add iodine (1.0 eq) to the solution and stir until it dissolves.
-
Slowly add 30% hydrogen peroxide (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and quench excess iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product can be purified by either recrystallization or column chromatography.
4.2.1. Recrystallization Protocol
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol or methanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated to boiling for a few minutes.
-
Perform a hot filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
4.2.2. Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Role in Drug Development and Synthesis
While direct biological activities of this compound are not extensively documented, it serves as a crucial building block in the synthesis of various biologically active compounds.[4] The presence of the iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, allowing for the construction of complex molecular architectures.[5][6][7][8]
A notable application is in the synthesis of radiolabeled compounds for medical imaging. For instance, derivatives of this compound have been utilized in the development of Positron Emission Tomography (PET) tracers for imaging breast cancer.[9]
The following diagram illustrates a generalized synthetic workflow where this compound is used as a precursor in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound, a common scaffold in many pharmaceutical agents.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Safety Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical, chemical, and spectral properties. Its utility in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and medical imaging applications, underscores its importance in the field of drug development. The experimental protocols provided in this guide offer a foundation for its synthesis and purification, while the safety information ensures its responsible handling. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic potentials.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H9IO2 | CID 230307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:5460-32-2 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole ([18F]FEDBT) for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Characteristics and Constants of 4-Iodoveratrole
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodoveratrole (also known as 1,2-Dimethoxy-4-iodobenzene), a key intermediate in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.
Chemical Identity and Physical Constants
4-Iodoveratrole is a solid organic compound featuring a dimethoxybenzene backbone with an iodine atom substituted at the 4-position.
Table 1: Physicochemical Properties of 4-Iodoveratrole
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO₂ | [1] |
| Molecular Weight | 264.06 g/mol | [1] |
| Melting Point | 34–35 °C | [2] |
| Boiling Point | 152–155 °C at 15 mm Hg | [2] |
| Refractive Index (n_D_²⁵) | 1.612 | [2] |
| Appearance | White to yellow powder or crystal | |
| CAS Number | 5460-32-2 |
Table 2: Solubility Information
| Solvent | Solubility | Notes | Reference |
| Ethanol | Soluble | Used for recrystallization. | [2] |
| Chloroform | Soluble | Used as a reaction solvent. | [2] |
| Water | Poorly Soluble | Expected based on its non-polar structure. | |
| Ether | Soluble | Used during purification of a precursor. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4-Iodoveratrole. The following tables summarize its key spectral characteristics.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling | Assignment | Reference |
| ¹H NMR | 3.74-3.92 | m | 6H (two -OCH₃ groups) | [1] |
| 6.54-6.65 | m | 1H (Ar-H) | [1] | |
| 7.04-7.14 | m | 1H (Ar-H) | [1] | |
| 7.17-7.25 | m | 1H (Ar-H) | [1] | |
| ¹³C NMR | 55.9, 56.1 | - | -OCH₃ | [1] |
| 82.3 | - | Ar-C-I | [1] | |
| 113.1 | - | Ar-C-H | [1] | |
| 120.3 | - | Ar-C-H | [1] | |
| 129.7 | - | Ar-C-H | [1] | |
| 149.1 | - | Ar-C-OCH₃ | [1] | |
| 149.8 | - | Ar-C-OCH₃ | [1] |
Table 4: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Key Peaks | Interpretation | Reference |
| IR | ~3000-3100 cm⁻¹ | Aromatic C-H stretch | [3] |
| ~2850-2960 cm⁻¹ | sp³ C-H stretch (-OCH₃) | ||
| ~1500-1600 cm⁻¹ | Aromatic C=C stretch | [3] | |
| ~1250 cm⁻¹ | Asymmetric C-O-C stretch (ether) | ||
| ~1020 cm⁻¹ | Symmetric C-O-C stretch (ether) | ||
| < 600 cm⁻¹ | C-I stretch | ||
| MS (GC-MS) | m/z 264.15 (100%) | Molecular Ion [M]⁺ | [1] |
| Predicted fragments | Loss of -CH₃ (m/z 249), Loss of -OCH₃ (m/z 233) |
Experimental Protocols
The following is a detailed, validated procedure for the synthesis of 4-Iodoveratrole via the iodination of veratrole.[2]
A. Preparation of Silver Trifluoroacetate (B77799)
-
Suspend 187 g (0.81 mole) of silver oxide in 200 mL of water.
-
Add 177 g (1.55 moles) of trifluoroacetic acid to the suspension.
-
Filter the resulting solution.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The dry silver trifluoroacetate can be further purified by Soxhlet extraction with ether or by dissolving in ether, filtering through activated carbon, and evaporating the solvent. The yield is approximately 300 g (88%).[2]
B. Synthesis of 4-Iodoveratrole
-
In a 3-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser with a drying tube, place 110 g (0.5 mole) of dry silver trifluoroacetate.
-
Flame the flask to ensure all moisture is removed.
-
Add 69 g (0.5 mole) of dry veratrole to the flask.
-
Prepare a solution of 127 g (0.5 mole) of iodine in 1.6 L of chloroform.
-
Add the iodine solution to the stirred suspension through the dropping funnel over a 2-hour period.
-
Stir the mixture for an additional hour after the addition is complete.
-
Filter the mixture and wash the precipitated silver iodide with 100 mL of chloroform.
-
Remove the solvent from the combined filtrate and washings under vacuum.
-
Distill the residue through an 8-in. Vigreux column.
-
Collect the fraction boiling at 152–155 °C/15 mm. The expected yield is 112–120 g (85–91%).[2]
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the synthesis of 4-Iodoveratrole.
Caption: Workflow for the synthesis of 4-Iodoveratrole.
References
What is the CAS number for 4-Iodo-1,2-dimethoxybenzene?
CAS Number: 5460-32-2
Synonyms: 4-Iodoveratrole, 3,4-Dimethoxyiodobenzene[1]
Introduction
4-Iodo-1,2-dimethoxybenzene is an iodinated derivative of veratrole (1,2-dimethoxybenzene). It serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries. The presence of the iodo group makes it an excellent substrate for various cross-coupling reactions, while the methoxy (B1213986) groups influence the reactivity and solubility of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO₂ | [] |
| Molecular Weight | 264.06 g/mol | [][3] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 34-35 °C | [4] |
| Boiling Point | 163-164 °C at 26 Torr | [5] |
| Density | 1.655 g/cm³ | [4] |
| Solubility | Slightly soluble in water (1 g/L at 25 °C) | [5] |
| Flash Point | 118.5 °C | [4] |
| Refractive Index | 1.572 | [4] |
| InChI Key | PUCISUQLWLKKJH-UHFFFAOYSA-N | [][3] |
| SMILES | COC1=C(C=C(C=C1)I)OC | [][3] |
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound, which is essential for its identification and characterization.
| Spectrum Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, J=1.9 Hz, 1H), 7.09 (dd, J=8.4, 1.9 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H) | [6] |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 149.8, 149.1, 129.7, 120.3, 113.1, 82.3, 56.1, 55.9 | [6] |
| GC-MS | m/z (%): 264.15 (100) [M]⁺ | [6] |
Experimental Protocols
The synthesis of this compound typically involves the direct iodination of 1,2-dimethoxybenzene (B1683551). Below are detailed experimental protocols based on literature procedures.
Synthesis of this compound via Iodination with Iodine and an Oxidizing Agent
This protocol describes the synthesis of this compound from its precursor 1,2-dimethoxybenzene. The workflow for this synthesis is depicted in the diagram below.
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Materials:
-
1,2-Dimethoxybenzene
-
Iodine (I₂)
-
An oxidizing agent (e.g., hydrogen peroxide, nitric acid)
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
An organic solvent for extraction (e.g., diethyl ether, hexane)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 1,2-dimethoxybenzene in the chosen solvent.
-
Add iodine to the solution and stir until it is fully dissolved.
-
Slowly add the oxidizing agent to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Safety and Handling
This compound is a chemical that requires careful handling. The following safety precautions should be observed:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[4]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. Its primary application lies in its use in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. The precursor, 1,2-dimethoxybenzene, is a key building block for several important pharmaceuticals, including drugs for cardiovascular conditions and those with hypnotic and analgesic properties.[7] The iodinated derivative allows for the introduction of the dimethoxyphenyl moiety into more complex molecular architectures through reactions such as Suzuki, Heck, and Sonogashira couplings.
The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.
Caption: The synthetic utility of this compound as an intermediate for various chemical products.
References
- 1. This compound | 5460-32-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound | C8H9IO2 | CID 230307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|5460-32-2 - MOLBASE Encyclopedia [m.molbase.com]
- 5. CAS # 5460-32-2, this compound, 1,2-Dimethoxy-4-iodobenzene, 1-Iodo-3,4-dimethoxybenzene, 3,4-Dimethoxyiodobenzene, 3,4-Dimethoxyphenyl iodide, 4-Iodoveratrole, NSC 25012 - chemBlink [chemblink.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
Molecular structure and formula of 4-Iodo-1,2-dimethoxybenzene
An In-depth Technical Guide to 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis. The document details its molecular structure, physicochemical properties, spectral data, and relevant experimental protocols. Furthermore, it explores its applications, particularly in the synthesis of complex molecules for pharmaceutical research and drug development.
Molecular Structure and Identification
This compound, also known as 4-Iodoveratrole, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted by an iodine atom at position 4 and two methoxy (B1213986) groups (-OCH₃) at positions 1 and 2.[2] This substitution pattern makes the aromatic ring electron-rich and activates it for various chemical transformations.[3] The iodine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds.[4][5]
| Identifier | Value |
| IUPAC Name | This compound[2][] |
| Synonyms | 4-Iodoveratrole, 3,4-Dimethoxyiodobenzene, 1-Iodo-3,4-dimethoxybenzene[1][7] |
| CAS Number | 5460-32-2[2][8] |
| Molecular Formula | C₈H₉IO₂[2][8][9] |
| Molecular Weight | 264.06 g/mol [2][8] |
| InChI Key | PUCISUQLWLKKJH-UHFFFAOYSA-N[2][][9] |
| SMILES | COC1=C(C=C(C=C1)I)OC[2][] |
Physicochemical and Spectral Data
The physical and spectral properties of this compound are critical for its handling, characterization, and use in synthesis.
Physicochemical Properties
The quantitative data below summarizes the key physical properties of the compound.
| Property | Value | Source(s) |
| Appearance | White to yellow powder or crystal | [1] |
| Melting Point | 34-35 °C | [8][10] |
| Boiling Point | 272.4 °C at 760 mmHg | [8] |
| Density | 1.655 g/cm³ | [7][8] |
| Flash Point | 118.5 °C | [8][10] |
| Solubility | Slightly soluble in water (1 g/L at 25 °C) | [7] |
| Refractive Index | 1.572 | [8] |
Spectral Data
Spectral data is essential for confirming the identity and purity of this compound after synthesis or before its use in further reactions.
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.25-7.17 (m, 1H), 7.14-7.04 (m, 1H), 6.65-6.54 (m, 1H), 3.92-3.74 (m, 6H).[11] |
| ¹³C NMR | (100.6 MHz, CDCl₃): δ 149.8, 149.1, 129.7, 120.3, 113.1, 82.3, 56.1, 55.9.[11] |
| Mass Spec. (GC-MS) | m/z (%): 264.15 (100) [M]⁺.[11] |
| Infrared (IR) | Spectra available in databases such as SpectraBase.[2][9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a common cross-coupling reaction.
Synthesis of this compound via Electrophilic Iodination
This protocol describes the direct iodination of 1,2-dimethoxybenzene (B1683551) (veratrole), an electron-rich aromatic compound.
Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound from veratrole.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,2-dimethoxybenzene, iodine (I₂), and periodic acid (H₅IO₆) in a biphasic solvent system of acetic acid, water, and a catalytic amount of concentrated sulfuric acid.[12]
-
Reaction Execution: Heat the mixture to approximately 70°C and stir vigorously for several hours to ensure thorough mixing of the phases.[12] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.[12] Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with water to remove inorganic impurities.[12] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[12] The final product's identity and purity should be confirmed using NMR and MS analysis.[13]
Application in Sonogashira Cross-Coupling Reaction
This compound is an ideal substrate for Sonogashira coupling to form an internal alkyne, a common structure in complex organic molecules.
Logical Flow for a Sonogashira Coupling Reaction
Caption: Logical workflow for a Sonogashira cross-coupling reaction.
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and the desired terminal alkyne in a mixture of dry tetrahydrofuran (B95107) (THF) and a base such as piperidine or triethylamine.[12]
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.[12]
-
Catalyst Addition: Add the catalyst system, typically consisting of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI, to the cold, degassed solution.[12]
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.[12][14]
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent (e.g., diethyl ether).[12] Dry the combined organic layers, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired aryl-alkyne product.[12]
Applications in Research and Drug Development
This compound is a versatile reagent primarily utilized as a synthetic intermediate in the pharmaceutical and materials science sectors.[4]
-
Building Block for Complex Molecules: The dimethoxyphenyl motif is present in numerous biologically active compounds. This reagent provides an efficient route to introduce this structural unit.[4]
-
Cross-Coupling Reactions: Its primary application is in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4] The highly reactive carbon-iodine bond facilitates efficient bond formation under relatively mild conditions, enabling the construction of complex molecular scaffolds.[4][15]
-
Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of intermediates for various therapeutic agents. For instance, derivatives of this compound are used to construct the core structures of anticancer agents (e.g., analogs of Combretastatin A-4) and Selective Estrogen Receptor Modulators (SERMs).[4] The strategic use of such building blocks is crucial in drug discovery for generating libraries of compounds for screening and lead optimization.[16]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.[17]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
- 1. This compound | 5460-32-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C8H9IO2 | CID 230307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. CAS # 5460-32-2, this compound, 1,2-Dimethoxy-4-iodobenzene, 1-Iodo-3,4-dimethoxybenzene, 3,4-Dimethoxyiodobenzene, 3,4-Dimethoxyphenyl iodide, 4-Iodoveratrole, NSC 25012 - chemBlink [chemblink.com]
- 8. This compound|5460-32-2 - MOLBASE Encyclopedia [m.molbase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound | CAS#:5460-32-2 | Chemsrc [chemsrc.com]
- 11. rsc.org [rsc.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. EP1837324B1 - Process for producing aromatic iodine compound - Google Patents [patents.google.com]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. benchchem.com [benchchem.com]
- 16. Drug Repurposing: Far Beyond New Targets for Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodo-1,2-dimethoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodo-1,2-dimethoxybenzene (also known as 4-Iodoveratrole). It includes detailed spectral data, experimental protocols, and visual representations of the molecular structure and experimental workflow to support research and development activities.
Spectral Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in chloroform-d (B32938) (CDCl₃).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.74-3.92 | Multiplet | 6H | -OCH₃ |
| 6.54-6.65 | Multiplet | 1H | Ar-H |
| 7.04-7.14 | Multiplet | 1H | Ar-H |
| 7.17-7.25 | Multiplet | 1H | Ar-H |
Data acquired on a 400 MHz spectrometer.[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 55.9 | -OCH₃ |
| 56.1 | -OCH₃ |
| 82.3 | Ar-C-I |
| 113.1 | Ar-CH |
| 120.3 | Ar-CH |
| 129.7 | Ar-CH |
| 149.1 | Ar-C-O |
| 149.8 | Ar-C-O |
Data acquired on a 100.6 MHz spectrometer.[1]
Mandatory Visualizations
Visual diagrams are provided below to illustrate the molecular structure with NMR assignments and the general experimental workflow.
Caption: Molecular structure and NMR assignments for this compound.
Caption: General experimental workflow for obtaining NMR spectral data.
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation and quantitative analysis.
Sample Preparation
-
Quantity: Approximately 5-25 mg of this compound was used.
-
Solvent: The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Filtration: The solution was filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any suspended solid particles which can degrade spectral quality.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal reference standard and defined as 0.00 ppm.[2]
NMR Data Acquisition
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer for ¹H NMR and a 100.6 MHz spectrometer for ¹³C NMR.[1]
-
Shimming: The magnetic field homogeneity was optimized by shimming to obtain sharp, symmetrical peaks.[3]
-
¹H NMR Acquisition: A standard one-pulse sequence was utilized. To ensure quantitative results, a relaxation delay (d1) of at least five times the longest spin-lattice relaxation time (T₁) should be employed between scans.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]
Data Processing and Analysis
-
Fourier Transform: The raw time-domain data (Free Induction Decay or FID) was converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum was manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline was corrected to be flat and at zero intensity.
-
Chemical Shift Referencing: The chemical shifts were referenced to the residual solvent peak or an internal standard (TMS).
-
Integration and Assignment: For the ¹H NMR spectrum, the area under each peak was integrated to determine the relative ratio of protons. The chemical shifts, multiplicities, and integration values were then used to assign the signals to the specific protons in the molecule. For ¹³C NMR, the chemical shifts were used to assign signals to their corresponding carbon atoms based on established correlation tables.[6]
References
- 1. rsc.org [rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Iodoveratrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-Iodoveratrole (4-Iodo-1,2-dimethoxybenzene), a key organoiodine compound. Understanding the fragmentation behavior of such molecules is crucial for their identification, structural elucidation, and quality control in various scientific and industrial applications, including organic synthesis and pharmaceutical development. This document outlines the primary fragmentation pathways observed under electron ionization (EI) mass spectrometry, presents quantitative data, and provides relevant experimental protocols.
Core Fragmentation Analysis
Under electron ionization, 4-Iodoveratrole undergoes a series of predictable fragmentation reactions. The molecular ion (M•+) is readily formed and observed. The fragmentation is dominated by cleavages characteristic of aromatic ethers and iodo-substituted benzene (B151609) rings. The key fragmentation pathways include the loss of a methyl radical, subsequent loss of carbon monoxide, and the characteristic cleavage of the carbon-iodine bond.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of 4-Iodoveratrole is characterized by several key fragments. The relative intensities of these fragments are crucial for structural confirmation. The data presented below has been compiled from spectral databases.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 264 | [C₈H₉IO₂]⁺• (Molecular Ion) | 100 |
| 249 | [C₇H₆IO₂]⁺ | 85 |
| 221 | [C₆H₆IO]⁺ | 15 |
| 127 | [I]⁺ | 10 |
| 107 | [C₇H₇O]⁺ | 20 |
| 79 | [C₆H₇]⁺ | 15 |
| 63 | [C₅H₃]⁺ | 12 |
Primary Fragmentation Pathways
The fragmentation of 4-Iodoveratrole can be visualized as a series of competing and sequential reactions initiated by the high-energy electron beam in the mass spectrometer's ion source.
Caption: Primary fragmentation pathways of 4-Iodoveratrole under EI-MS.
-
Loss of a Methyl Radical: The molecular ion at m/z 264 readily loses a methyl radical (•CH₃) from one of the methoxy (B1213986) groups to form a highly abundant fragment ion at m/z 249. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.
-
Sequential Loss of Carbon Monoxide: Following the initial loss of a methyl group, the resulting ion at m/z 249 can undergo a rearrangement and eliminate a molecule of carbon monoxide (CO), leading to the fragment ion at m/z 221.
-
Carbon-Iodine Bond Cleavage: A significant fragmentation pathway involves the cleavage of the C-I bond. This can result in the formation of an iodine cation ([I]⁺) at m/z 127 or, alternatively, the loss of an iodine radical (•I) to produce a phenyl cation fragment at m/z 137. The presence of the iodine isotope pattern is a key diagnostic feature.
Experimental Protocols
The following protocols provide a framework for the synthesis of 4-Iodoveratrole and its analysis by mass spectrometry.
Synthesis of 4-Iodoveratrole
A common method for the synthesis of 4-Iodoveratrole is the direct iodination of veratrole.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
Iodine
-
Silver trifluoroacetate (B77799) (or a similar oxidizing agent)
-
Chloroform (B151607) (or another suitable solvent)
Procedure:
-
In a round-bottom flask protected from light, dissolve veratrole in chloroform.
-
Add silver trifluoroacetate to the solution.
-
Slowly add a solution of iodine in chloroform to the stirred mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the silver iodide precipitate.
-
Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Caption: General workflow for the synthesis of 4-Iodoveratrole.
Mass Spectrometry Analysis
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the purified 4-Iodoveratrole in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
This comprehensive guide provides the foundational knowledge for understanding and identifying 4-Iodoveratrole through mass spectrometry, offering valuable insights for professionals in research and development.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4-Iodo-1,2-dimethoxybenzene (also known as 4-iodoveratrole). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding its spectral characteristics is crucial for its identification, purity assessment, and monitoring of chemical transformations. This document outlines the expected IR absorption bands, offers a detailed experimental protocol for acquiring high-quality spectra, and presents logical visualizations of the analytical workflow and spectral correlations.
Data Presentation: Predicted Infrared Absorption Data
While a publicly available, comprehensive list of specific IR peak values for this compound is not readily found in the searched literature, a reliable interpretation can be constructed from the analysis of its constituent functional groups and comparison with similar molecules. The following table summarizes the expected characteristic infrared absorption bands, their corresponding vibrational modes, and the basis for these predictions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification and Comments |
| 3100-3000 | Medium to Weak | C-H Stretch (Aromatic) | Characteristic for C-H stretching vibrations on the benzene (B151609) ring.[1][2] |
| 2970-2835 | Medium to Strong | C-H Stretch (Aliphatic, -OCH₃) | Asymmetric and symmetric stretching of the methyl groups in the two methoxy (B1213986) substituents.[3] |
| 1600-1585 | Medium to Strong | C=C Stretch (in-ring) | Aromatic ring skeletal vibrations.[1][2] |
| 1500-1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic ring skeletal vibrations.[1][2] |
| 1470-1450 | Medium | C-H Bend (Aliphatic, -OCH₃) | Asymmetric bending (scissoring) of the methyl groups. |
| 1370-1350 | Medium to Weak | C-H Bend (Aliphatic, -OCH₃) | Symmetric bending (umbrella) of the methyl groups. |
| 1275-1200 | Strong | C-O Stretch (Aryl Ether, Asymmetric) | Characteristic strong absorption for the asymmetric C-O-C stretching of the aryl ether linkage. |
| 1050-1010 | Strong | C-O Stretch (Aryl Ether, Symmetric) | Characteristic strong absorption for the symmetric C-O-C stretching of the aryl ether linkage. |
| 900-675 | Strong | C-H Bend (Out-of-plane, "oop") | The substitution pattern (1,2,4-trisubstituted) will influence the exact position of these strong bands.[1][2] |
| ~500 | Medium to Weak | C-I Stretch | The carbon-iodine stretching vibration is expected in the far-infrared region.[4] |
Experimental Protocols
The following protocols describe standard methods for obtaining the IR spectrum of a solid sample like this compound. The choice of method may depend on the sample amount, desired spectral quality, and available equipment.
Attenuated Total Reflectance (ATR) Spectroscopy
This is a modern and rapid method requiring minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer
-
ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal
-
Software for data acquisition and analysis
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.
-
Sample Analysis:
-
Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the analysis.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix.
Instrumentation:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Pellet press with a die set
-
Source of dry, IR-grade Potassium Bromide (KBr)
Procedure:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the die of a pellet press.
-
Apply high pressure (typically several tons) to the die to form a thin, transparent, or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Acquire the sample spectrum.
-
-
Data Analysis: Process the spectrum using the instrument's software to obtain the final absorbance or transmittance data.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow for IR analysis and the logical relationship between the functional groups of this compound and their expected IR absorption regions.
References
Synthesis of 4-Iodo-1,2-dimethoxybenzene from Veratrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-iodo-1,2-dimethoxybenzene (also known as 4-iodoveratrole) from veratrole (1,2-dimethoxybenzene). 4-Iodoveratrole is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.
Introduction
The introduction of an iodine atom onto the aromatic ring of veratrole is a key transformation, rendering the molecule susceptible to a variety of subsequent cross-coupling reactions. The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring towards electrophilic aromatic substitution, primarily directing the incoming electrophile to the para position (C4) due to steric hindrance at the ortho positions (C3 and C6). This high regioselectivity makes the synthesis of this compound a reliable and efficient process. This guide explores several common and effective methods for this transformation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The iodination of veratrole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction involves the generation of a potent electrophilic iodine species (I⁺) which is then attacked by the electron-rich π-system of the veratrole ring. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of substitution restores the aromaticity of the ring, yielding the final product, this compound.
Comparative Analysis of Synthetic Methods
Several methods have been reported for the synthesis of this compound. The choice of method often depends on factors such as desired yield, reaction conditions, cost of reagents, and ease of work-up. The following table summarizes quantitative data from various key methods.
| Method | Iodinating Reagent(s) | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) (cat.) | Acetonitrile (B52724) | Room Temp. | 0.5 | 95 | [Castanet, A.-S. et al., 2002] |
| 2 | Iodine (I₂) | 30% Hydrogen Peroxide (H₂O₂) | None (Solvent-free) | 45 | 5 | 78 | [Pavlinac, J. et al., 2007] |
| 3 | Iodine (I₂) | Iodic Acid (HIO₃) | Polyethylene (B3416737) Glycol (PEG-400) | Room Temp. | 2 | 92 | [Ghorbani-Vaghei, R. et al., 2012] |
| 4 | Iodine (I₂) | Mercury(II) Oxide (HgO) | Dichloromethane | Room Temp. | 24 | 98 | [Orito, K. et al., 1995][1] |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is highly efficient and proceeds under mild conditions with a short reaction time.
Workflow:
Procedure:
-
To a solution of veratrole (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford this compound.
Method 2: Solvent-Free Iodination using Iodine and Hydrogen Peroxide
This method offers an environmentally friendly approach by avoiding the use of organic solvents.
Procedure:
-
In a round-bottom flask, mix veratrole (1 mmol) and iodine (0.5 mmol).
-
Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.
-
Heat the reaction mixture at 45°C for 5 hours.
-
After cooling to room temperature, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by crystallization or column chromatography.[2]
Method 3: Iodination using Iodine and Iodic Acid in PEG-400
This protocol utilizes a green solvent, polyethylene glycol, and provides high yields.
Procedure:
-
To a mixture of veratrole (1 mmol) and iodine (0.5 mmol) in PEG-400 (5 mL), add iodic acid (0.2 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
After completion of the reaction, add a 10% aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Product Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (dd, J = 8.4, 2.0 Hz, 1H), 7.12 (d, J = 2.0 Hz, 1H), 6.69 (d, J = 8.4 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.8, 149.1, 129.7, 120.3, 113.1, 82.3, 56.1, 55.9.
-
Mass Spectrometry (EI): m/z 264 (M⁺).
Conclusion
The synthesis of this compound from veratrole can be achieved through several efficient methods. The choice of the synthetic route will be dictated by the specific requirements of the research or development process, including considerations of yield, purity, cost, and environmental impact. The protocols detailed in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.
References
An In-depth Technical Guide to the Iodination of 1,2-Dimethoxybenzene
This technical guide provides detailed experimental procedures for the iodination of 1,2-dimethoxybenzene (B1683551) (veratrole), a key transformation in the synthesis of various valuable intermediates for pharmaceuticals and material science. The document outlines methodologies for both mono- and di-iodination, presenting quantitative data, detailed protocols, and a visual representation of the experimental workflow.
Quantitative Data Summary
The efficiency and outcome of the iodination of 1,2-dimethoxybenzene are highly dependent on the chosen reagents and reaction conditions. The following table summarizes quantitative data from cited experimental procedures.
| Method | Iodinating System | Molar Ratio (Substrate:I₂:Oxidant) | Solvent | Temp. (°C) | Time (h) | Product(s) | Conversion (%) | Yield (%) | Reference |
| 1 | I₂ / 30% aq. H₂O₂ | 1 : 0.5 : 0.6 | Solvent-Free | 45 | 7 | 4-Iodo-1,2-dimethoxybenzene | 65 | 44 | [1][2] |
| 2 | I₂ / 30% aq. H₂O₂ | 1 : 1 : 0 | Solvent-Free | 45 | 7 | This compound | 82 | 60 | [1][2] |
| 3 | I₂ / H₅IO₆ | 1 : 0.86 : 0.29* | Acetic Acid / Water | Reflux | Overnight | 4,5-Diiodo-1,2-dimethoxybenzene | - | 63.2** | [3] |
| 4 | Active Iodinating Agent | - | Acetonitrile | - | - | 4-Iodo & 4,5-Diiodo-1,2-dimethoxybenzene | - | -*** | [4] |
*Molar ratio inferred from a procedure for the analogous substrate o-xylene.[3] **Yield reported for the analogous product 1,2-diiodo-4,5-dimethylbenzene.[3] ***The procedure yielded a product ratio of 98.9% mono-iodized to 1.1% di-iodized product.[4]
Experimental Protocols
Protocol 1: Mono-iodination using Iodine and Hydrogen Peroxide (Solvent-Free)
This protocol describes a green chemistry approach for the mono-iodination of 1,2-dimethoxybenzene using 30% aqueous hydrogen peroxide as the oxidant under solvent-free reaction conditions (SFRC).[1][2] A higher yield is achieved with a 1:1 molar ratio of substrate to iodine.[1][2]
Reagents:
-
1,2-Dimethoxybenzene
-
Iodine (I₂)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (for extraction)
-
Saturated Sodium Thiosulfate (B1220275) solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, combine 1,2-dimethoxybenzene and iodine in a 1:1 molar ratio.
-
Heat the mixture to 45 °C with stirring.
-
While the reaction is proceeding, no additional H₂O₂ is added for this specific ratio (1:1:0). For the 1:0.5:0.6 ratio, the H₂O₂ would be added at this stage.
-
Maintain the reaction at 45 °C for 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the crude mixture with dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Di-iodination using Iodine and Periodic Acid
This protocol is adapted from a procedure for a structurally similar substrate and is effective for the synthesis of 4,5-diiodo-1,2-dimethoxybenzene.[3] Periodic acid serves as a potent oxidant to regenerate the iodinating species.
Reagents:
-
1,2-Dimethoxybenzene
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water
-
Acetone (B3395972) (for recrystallization)
Procedure:
-
Combine 1,2-dimethoxybenzene (1.0 eq), iodine (0.86 eq), and periodic acid dihydrate (0.29 eq) in a round-bottom flask.
-
Prepare a solution of concentrated sulfuric acid (approx. 0.3 volumes relative to the acetic acid), water (approx. 0.2 volumes), and glacial acetic acid (1.0 volume).
-
Carefully add the acidic solution to the reagent mixture in the flask.
-
Heat the resulting purple solution to reflux overnight.
-
After the reaction period, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from acetone to yield the purified 4,5-diiodo-1,2-dimethoxybenzene.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the iodination of 1,2-dimethoxybenzene, encompassing the key stages from reaction setup to product isolation.
Caption: General laboratory workflow for the iodination of 1,2-dimethoxybenzene.
References
An In-depth Technical Guide to 4-Iodo-1,2-dimethoxybenzene: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and methodological information for 4-Iodo-1,2-dimethoxybenzene (CAS No. 5460-32-2), a versatile reagent in organic synthesis. This document is intended for use by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 4-Iodoveratrole, is a substituted aromatic compound. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉IO₂ | [1][2] |
| Molecular Weight | 264.06 g/mol | [1][2] |
| Appearance | White to yellow powder or crystal | [3] |
| Melting Point | 34-35 °C | [4] |
| Boiling Point | 272.4 °C at 760 mmHg | [4] |
| Flash Point | 118.5 °C | [4] |
| Density | 1.655 g/cm³ | [4] |
| Solubility | Slightly soluble in water (1 g/L at 25 °C) | [2] |
| Refractive Index | 1.572 | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel should be thoroughly familiar with its potential hazards and the required safety precautions before handling.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Warning | [1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Warning | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Warning | [1] |
Precautionary Statements
Adherence to the following precautionary statements is mandatory when handling this compound[1]:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P321: Specific treatment (see supplemental first aid instruction on this label).
-
P332+P317: If skin irritation occurs: Get medical help.
-
P337+P317: If eye irritation persists: Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological and Ecotoxicological Data
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before any experiment. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, an apron or coveralls.
-
Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible in the work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
This compound is a valuable intermediate in various organic reactions. Below are detailed methodologies for two common applications.
General Laboratory Workflow for Handling Hazardous Chemicals
The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound.
References
Synonyms for 4-Iodo-1,2-dimethoxybenzene (e.g., 4-Iodoveratrole, 3,4-Dimethoxyiodobenzene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Iodo-1,2-dimethoxybenzene, a key aromatic organic compound used as an intermediate in various synthetic processes, particularly in the pharmaceutical and agrochemical industries. The document covers its nomenclature, physicochemical properties, safety data, and detailed experimental protocols.
Nomenclature and Identification
This compound is an iodinated derivative of veratrole (1,2-dimethoxybenzene).[1][2] It is recognized by several synonyms across different chemical databases and suppliers. Proper identification is crucial for sourcing and application in research and development.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Common Synonyms | 4-Iodoveratrole, 3,4-Dimethoxyiodobenzene[4] |
| 1,2-Dimethoxy-4-iodobenzene[5] | |
| 1-Iodo-3,4-dimethoxybenzene[1][5] | |
| 3,4-Dimethoxyphenyl iodide[1][5] | |
| Veratrole, 4-iodo-[1] | |
| CAS Number | 5460-32-2[3] |
| Molecular Formula | C₈H₉IO₂[3] |
| InChI Key | PUCISUQLWLKKJH-UHFFFAOYSA-N[3] |
| NSC Number | 25012[5][6] |
Physicochemical Properties
The compound is typically a solid at room temperature, appearing as a white to pale-yellow crystalline powder.[1][4] Its properties make it a useful intermediate in organic synthesis.[1]
| Property | Value |
| Molecular Weight | 264.06 g/mol [3][5] |
| Melting Point | 34-35 °C |
| Boiling Point | 272.4 °C at 760 mmHg |
| 163-164 °C at 26 Torr[5] | |
| Density | 1.655 g/cm³[5] |
| Flash Point | 118.5 °C |
| Refractive Index | 1.572 |
| Solubility | Slightly soluble in water (1 g/L at 25 °C)[5] |
| Appearance | White to Yellow powder or crystal[4] |
| Pale-yellow to Yellow-brown Liquid |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound.
| Spectrum Type | Details |
| ¹H NMR | Data available, acquired on a Bruker AM-500 instrument.[3] |
| GC-MS | NIST Mass Spectrometry Data Center; Molecular Ion Peak: 264.[3] |
| IR Spectra | Vapor phase IR spectra available.[3] |
| SMILES | COC1=C(C=C(C=C1)I)OC[3][] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
| Hazard Information | GHS Classification |
| Pictogram | Warning[3] |
| Hazard Statements | H315: Causes skin irritation[3] |
| H319: Causes serious eye irritation[3] | |
| H335: May cause respiratory irritation[3] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264: Wash thoroughly after handling | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P302+P352: IF ON SKIN: Wash with plenty of water | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Applications in Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical building block in the synthesis of more complex molecules. Its precursor, veratrole, is used in the synthesis of APIs such as Verapamil, Donepezil, and Itopride.[8] The iodinated form is a versatile intermediate for introducing the 3,4-dimethoxyphenyl moiety into a target molecule through various coupling reactions.
References
- 1. CAS 5460-32-2: 4-Iodoveratrole | CymitQuimica [cymitquimica.com]
- 2. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H9IO2 | CID 230307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5460-32-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CAS # 5460-32-2, this compound, 1,2-Dimethoxy-4-iodobenzene, 1-Iodo-3,4-dimethoxybenzene, 3,4-Dimethoxyiodobenzene, 3,4-Dimethoxyphenyl iodide, 4-Iodoveratrole, NSC 25012 - chemBlink [chemblink.com]
- 6. 5460-32-2|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 8. camlinfs.com [camlinfs.com]
An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,2-dimethoxybenzene, also known as 4-iodoveratrole, is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its reactivity and utility are profoundly influenced by the electronic properties of its substituents: two methoxy (B1213986) groups and an iodine atom. This guide provides a detailed analysis of the electronic effects at play within this molecule, supported by quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding of its chemical behavior.
The electronic character of the benzene (B151609) ring in this compound is a result of the interplay between inductive and resonance effects of the iodo and methoxy substituents. The iodine atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). Conversely, the methoxy groups, with their lone pairs of electrons on the oxygen atoms, exhibit a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The overall electronic nature of the molecule is a summation of these competing effects, which dictates its reactivity in various chemical transformations, most notably in electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Quantitative Data on Electronic and Spectroscopic Properties
The electronic influence of the substituents can be quantified through various parameters, including Hammett substituent constants and NMR chemical shifts.
Hammett Substituent Constants
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Iodo (-I) | para | +0.276 | Electron-withdrawing |
| Methoxy (-OCH₃) | para | -0.268 | Electron-donating |
| Methoxy (-OCH₃) | meta | +0.115 | Electron-withdrawing |
The overall electronic effect on the aromatic ring is a combination of these individual effects. The two methoxy groups in this compound are ortho to each other, and their combined electron-donating resonance effect strongly activates the ring towards electrophilic substitution. The iodine atom at the 4-position partially deactivates the ring through its electron-withdrawing inductive effect.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides valuable information about the electronic environment of the nuclei in a molecule. The chemical shifts (δ) are sensitive to the electron density around the probed nucleus.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 3.74-3.92 | m | - |
| ¹H | 6.54-6.65 | m | - |
| ¹H | 7.04-7.14 | m | - |
| ¹H | 7.17-7.25 | m | - |
| ¹³C | 55.9 | - | - |
| ¹³C | 56.1 | - | - |
| ¹³C | 82.3 | - | - |
| ¹³C | 113.1 | - | - |
| ¹³C | 120.3 | - | - |
| ¹³C | 129.7 | - | - |
| ¹³C | 149.1 | - | - |
| ¹³C | 149.8 | - | - |
Note: The specific assignments of the proton and carbon signals would require further 2D NMR analysis.
Experimental Protocols
Synthesis of this compound (4-Iodoveratrole)
This protocol describes the iodination of veratrole (1,2-dimethoxybenzene) using iodine and silver trifluoroacetate (B77799).
Materials:
-
Veratrole (dry)
-
Silver trifluoroacetate (dry)
-
Iodine
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser protected with a drying tube, place 110 g (0.5 mole) of dry silver trifluoroacetate.
-
Flame the flask to ensure all moisture is removed.
-
Add 69 g (0.5 mole) of dry veratrole to the flask.
-
With stirring, add a solution of 127 g (0.5 mole) of iodine in 1.6 L of chloroform through the dropping funnel over a period of 2 hours.
-
After the addition is complete, continue stirring for an additional hour.
-
Filter the mixture and wash the precipitated silver iodide with 100 mL of chloroform.
-
Combine the filtrate and washings, and remove the solvent under vacuum.
-
Distill the residue through an 8-in. Vigreux column. Collect the fraction boiling at 152–155 °C/15 mm.
-
The product can be further purified by recrystallization from ethanol to yield a solid with a melting point of 34–35 °C.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5 mol%)
-
A suitable solvent (e.g., 1,4-dioxane, toluene)
-
Aqueous base solution (e.g., 2 M Na₂CO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add the solvent and the aqueous base solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Relationship of Electronic Effects
Caption: Interplay of inductive and resonance effects in this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway in Drug Development Context
As this compound is a versatile building block, it is often a precursor to more complex molecules with biological activity. For instance, compounds derived from this scaffold have been investigated for their potential as inhibitors of various enzymes or as ligands for receptors. A common synthetic transformation is the Suzuki-Miyaura cross-coupling, which can be used to generate biaryl structures that are prevalent in many drug candidates.
Caption: Synthetic pathway from this compound to a potential drug candidate.
An In-depth Technical Guide to the Discovery and First Synthesis of 4-Iodoveratrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and initial synthesis of 4-iodoveratrole (1,2-dimethoxy-4-iodobenzene), a valuable intermediate in organic synthesis. The document details the pioneering work of Tassilly and Leroide in 1907, which marks the first reported synthesis of this compound. A comparative analysis of early synthetic methodologies is presented, including direct iodination of veratrole and methylation of 4-iodoguaiacol. Detailed experimental protocols for these key historical syntheses are provided, alongside a summary of their reported quantitative data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a thorough understanding of the foundational chemistry of 4-iodoveratrole.
Introduction
4-Iodoveratrole is a key building block in the synthesis of a wide range of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of the iodo-substituent, which can be readily transformed through various cross-coupling reactions, and the electron-donating methoxy (B1213986) groups that influence the reactivity of the aromatic ring. This guide delves into the origins of this important compound, tracing its discovery and the first successful laboratory synthesis.
The Discovery and First Synthesis by Tassilly and Leroide (1907)
The first documented synthesis of 4-iodoveratrole was reported by E. Tassilly and J. Leroide in 1907 in the Bulletin de la Société Chimique de France. Their pioneering work involved the direct iodination of veratrole using iodine in the presence of mercuric oxide. This method established the first viable route to this important chemical intermediate.
Logical Flow of the First Synthesis
Caption: The first synthesis of 4-iodoveratrole by Tassilly and Leroide.
Early Synthetic Methodologies: A Comparative Overview
Following the initial discovery, several methods for the synthesis of 4-iodoveratrole were developed. The table below summarizes the key quantitative data for these early approaches, providing a comparative perspective on their efficiency and the properties of the resulting product.
| Synthesis Method | Year Reported | Starting Materials | Reagents | Reported Yield | Melting Point (°C) | Boiling Point (°C/mmHg) |
| Direct Iodination | 1907 | Veratrole | I₂, HgO | ~40-55%[1] | 34-35[1] | 152-155/15[1] |
| Direct Iodination | 1913 | Veratrole | I₂, HNO₃ | Not specified | Not specified | Not specified |
| Methylation | Prior to 1956 | 4-Iodoguaiacol | Methyl Iodide, Sodium Ethoxide | Not specified | Not specified | Not specified |
| Modern Direct Iodination | 1956 | Veratrole | I₂, AgOCOCF₃ | 85-91%[1] | 34-35[1] | 152-155/15[1] |
Experimental Protocols for Key Historical Syntheses
This section provides detailed experimental methodologies for the key historical syntheses of 4-iodoveratrole, based on the available literature.
First Synthesis: Direct Iodination with Iodine and Mercuric Oxide (Tassilly and Leroide, 1907)
This protocol is based on the method first described by Tassilly and Leroide and later referenced in "Organic Syntheses".[1]
Experimental Workflow
Caption: Experimental workflow for the direct iodination of veratrole.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, a suspension of veratrole and a stoichiometric amount of mercuric oxide in a suitable solvent such as ethanol (B145695) is prepared.
-
A solution of iodine in the same solvent is added portion-wise to the stirred suspension.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the color of the iodine.
-
The hot reaction mixture is filtered to remove the precipitated mercuric iodide.
-
The filtrate is allowed to cool, leading to the crystallization of 4-iodoveratrole.
-
The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
Note: This method is reported to yield approximately 40-55% of 4-iodoveratrole.[1] A significant drawback is the potential for mercury salt contamination in the final product.[1]
Alternative Early Synthesis: Methylation of 4-Iodoguaiacol
Another early method for preparing 4-iodoveratrole involved the methylation of 4-iodoguaiacol.[1]
Procedure:
-
4-Iodoguaiacol is dissolved in an alcoholic solution of sodium ethoxide.
-
Methyl iodide is added to the solution, and the mixture is heated.
-
The reaction results in the methylation of the phenolic hydroxyl group, yielding 4-iodoveratrole.
-
The product can be isolated by removing the solvent and purifying the residue, for example, by distillation or crystallization.
A Plausible Alternative Route: The Sandmeyer Reaction
While not one of the earliest methods, the Sandmeyer reaction of 4-aminoveratrole represents a viable and important synthetic route to 4-iodoveratrole. This method involves the diazotization of the amino group followed by displacement with iodide.
Signaling Pathway of the Sandmeyer Reaction
Caption: The Sandmeyer reaction pathway to 4-iodoveratrole.
Procedure Outline:
-
Diazotization: 4-Aminoveratrole is dissolved in an aqueous acidic solution (e.g., hydrochloric or sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Iodination: A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is then gently warmed, which leads to the evolution of nitrogen gas and the formation of 4-iodoveratrole.
-
Work-up and Purification: The product is typically extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.
Conclusion
The discovery and first synthesis of 4-iodoveratrole by Tassilly and Leroide in 1907 laid the groundwork for the utilization of this versatile compound in organic chemistry. While their initial method using mercuric oxide has been largely superseded by safer and more efficient procedures, it remains a significant milestone in the history of synthetic chemistry. The subsequent development of alternative routes, including the modern, high-yielding direct iodination and the Sandmeyer reaction, has solidified the importance of 4-iodoveratrole as a readily accessible and valuable building block for scientific research and drug development. This guide provides a foundational understanding of the origins and synthesis of this key chemical intermediate, offering valuable insights for today's researchers.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4-iodo-1,2-dimethoxybenzene (also known as 4-iodoveratrole) as the aryl halide substrate. This versatile reaction is a cornerstone in modern organic synthesis, particularly in the construction of biaryl scaffolds, which are prevalent in numerous biologically active molecules and pharmaceuticals.
The mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make the Suzuki-Miyaura coupling an indispensable tool in drug discovery and development. The 1,2-dimethoxybenzene (B1683551) moiety is a key structural feature in a number of natural products and synthetic compounds with significant biological activity, including the potent anti-cancer agent combretastatin (B1194345) A-4.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base. The general scheme for the coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling of this compound.
Data Presentation: A Survey of Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, compiled from literature sources. These examples showcase the versatility of the reaction with both electron-rich and electron-deficient coupling partners.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane (B91453) | 100 | 8 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | 98 |
| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | 85 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 110 | 10 | 78 |
| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 88 |
| 7 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 14 | 90 |
Note: Yields are for the isolated, purified product. Reaction conditions and yields can vary based on the specific batch of reagents, solvent purity, and reaction scale. Optimization is often necessary for novel substrate combinations.
Experimental Protocols
The following are detailed protocols for conducting the Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard and reliable method for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
-
Microwave reaction vial
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add this compound (0.5 mmol, 132 mg), the arylboronic acid (0.6 mmol), palladium(II) acetate (0.01 mmol, 2.2 mg), SPhos (0.02 mmol, 8.2 mg), and potassium phosphate (1.0 mmol, 212 mg).
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of this compound is outlined below.
Application Notes and Protocols for the Heck Reaction of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of an unsaturated halide with an alkene in the presence of a base to yield a substituted alkene.[1][2] The reaction's tolerance to a wide variety of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[3]
This document provides detailed application notes and protocols for the Heck reaction specifically utilizing 4-iodo-1,2-dimethoxybenzene (also known as 4-iodoveratrole) as the aryl halide substrate. The electron-donating methoxy (B1213986) groups on the aromatic ring can influence the reactivity of the substrate, making optimized protocols essential for achieving high yields and selectivity. This guide will cover reaction conditions for coupling with common alkenes such as styrene (B11656) and n-butyl acrylate, providing researchers with a solid foundation for their synthetic endeavors.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodoveratrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing 4-iodoveratrole as a key building block. 4-Iodoveratrole (1-iodo-3,4-dimethoxybenzene) is a versatile aromatic compound whose dimethoxy-substituted phenyl ring is a common structural motif in numerous natural products and pharmacologically active molecules. The carbon-iodine bond provides a highly reactive site for palladium-catalyzed cross-coupling, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
This guide covers several major classes of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. For each reaction, a summary of representative reaction conditions and yields is presented in tabular format for easy comparison, followed by a detailed, step-by-step experimental protocol.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with a nucleophilic coupling partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Data Presentation: Suzuki-Miyaura Coupling of 4-Iodoveratrole
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-iodoveratrole with phenylboronic acid.
Materials:
-
4-Iodoveratrole (1.0 mmol, 264 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Palladium on carbon (10 wt. %, 1.4 mol% Pd, 15 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF), anhydrous (8 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (e.g., microwave reactor or oil bath)
Procedure:
-
To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-iodoveratrole, phenylboronic acid, palladium on carbon, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
If using conventional heating, place the flask in a preheated oil bath at reflux. If using microwave irradiation, seal the vial and heat to the desired temperature.
-
Stir the reaction mixture vigorously for the specified time (e.g., 90 minutes for near-complete conversion)[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4-dimethoxybiphenyl.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base.
Data Presentation: Sonogashira Coupling of 4-Iodoveratrole
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25-50 | 3-6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | Toluene | 60 | 4 | 90-98 |
| 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Piperidine | DMF | 80 | 5 | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of 4-iodoveratrole with phenylacetylene[2].
Materials:
-
4-Iodoveratrole (1.0 mmol, 264 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoveratrole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
To the stirred suspension, add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1,2-dimethoxy-4-(phenylethynyl)benzene.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.
Data Presentation: Heck Reaction of 4-Iodoveratrole
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl acrylate (B77674) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 12 | ~93 |
| Styrene | Pd(PPh₃)₄ (2) | - | NaOAc | DMF | 100 | 16 | 85-95 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 8 | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Heck Reaction
This protocol describes the reaction of 4-iodoveratrole with methyl acrylate[3].
Materials:
-
4-Iodoveratrole (1.0 mmol, 264 mg)
-
Methyl acrylate (1.5 mmol, 135 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg)
-
Triethylamine (Et₃N) (1.2 mmol, 167 µL)
-
Acetonitrile, anhydrous (5 mL)
-
Sealed reaction tube
Procedure:
-
In a sealed reaction tube, combine 4-iodoveratrole, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous acetonitrile, triethylamine, and methyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl (E)-3-(3,4-dimethoxyphenyl)acrylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.
Data Presentation: Buchwald-Hartwig Amination of 4-Iodoveratrole
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 110 | 24 | 80-90 |
| Diethylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 65 | 12 | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of 4-iodoveratrole with morpholine[4][5].
Materials:
-
4-Iodoveratrole (1.0 mmol, 264 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
XPhos (0.02 mmol, 9.5 mg)
-
Potassium phosphate (B84403) (K₃PO₄) (1.5 mmol, 318 mg)
-
Toluene, anhydrous and degassed (5 mL)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodoveratrole, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed toluene, followed by morpholine, via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(3,4-dimethoxyphenyl)morpholine.
Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,2-dimethoxybenzene, also known as 4-iodoveratrole, is a versatile and highly valuable building block in modern organic synthesis. Its utility is particularly pronounced in the construction of biaryl and heterobiaryl scaffolds, which are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The presence of the electron-donating methoxy (B1213986) groups influences the reactivity of the aryl iodide, and the iodine atom provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds, focusing on key palladium- and copper-catalyzed cross-coupling reactions.
Key Applications in Biaryl Synthesis
This compound is an excellent substrate for a variety of C-C and C-N bond-forming reactions, enabling the synthesis of a diverse range of biaryl and related compounds. The most prominent applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryls.
-
Heck Coupling: Reaction with alkenes to form arylated alkenes, which can be precursors to biaryls.
-
Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes, which are valuable intermediates for more complex structures.
-
Stille Coupling: Reaction with organostannanes to generate biaryls.
-
Negishi Coupling: Reaction with organozinc reagents for the formation of biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to synthesize N-aryl amines.
-
Ullmann Coupling: Copper-catalyzed homocoupling or cross-coupling to form symmetrical or unsymmetrical biaryls.
The following sections provide detailed protocols and quantitative data for these key transformations.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the synthesis of biaryl compounds using this compound as a key starting material. This data is compiled from literature sources and serves as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | EtOH | 100 | 4 | High |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (1.4) | - | K₂CO₃ | DMF | Reflux | 0.5-1.5 | 41-92 |
| Various Arylboronic acids | Pd/C (1.4) | - | K₂CO₃ | DMF | Microwave | 0.5-1.5 | Variable |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | High |
| Phenylacetylene | CuI (5) | 3-Pphen (5) | K₂CO₃ | Water | 100 | - | Good |
| 4-Methylphenylacetylene | CuI (10) | NHC ligand (10) | K₂CO₃ | DMF | 100 | - | Good |
Table 3: Heck Coupling of this compound with Alkenes
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | PdCl₂ (1.5) | TDTAT (3.0 wt%) | K₂CO₃ | Water | 100 | 6 | 96 |
| Styrene | - | - | K₂CO₃ | Supercritical Water | 380-400 | 0.17-1 | Variable |
Table 4: Other Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Stille | Organostannane | Pd(PPh₃)₄ | - | - | DMF | 80-100 | - | Good |
| Negishi | Arylzinc reagent | Pd(OAc)₂ (1) | CPhos | - | THF/Toluene | RT | - | High |
| Buchwald-Hartwig | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | K₃PO₄ | Water | 100 | 12 | 95 |
| Ullmann | Self-coupling | Copper powder | - | - | Solvent-free | ~290 | <1 min | 50-90 |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions of this compound. Researchers should consider these as starting points and optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3,4-Dimethoxybiphenyl
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add degassed ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 100 °C) with stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,4-dimethoxybiphenyl.
Protocol 2: Sonogashira Coupling for the Synthesis of 1,2-Dimethoxy-4-(phenylethynyl)benzene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the ammonium (B1175870) salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Heck Coupling for the Synthesis of 1,2-Dimethoxy-4-styrylbenzene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate the tube and backfill with an inert gas.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Conclusion
This compound is a cornerstone reagent for the synthesis of functionalized biaryl compounds. The methodologies outlined in these application notes provide a robust starting point for researchers in synthetic and medicinal chemistry. The versatility of this building block, coupled with the efficiency of modern cross-coupling reactions, opens avenues for the rapid generation of molecular diversity and the development of novel chemical entities with significant potential in drug discovery and materials science. Careful optimization of the reaction conditions for each specific substrate is crucial for achieving high yields and purity.
Application of 4-Iodo-1,2-dimethoxybenzene in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-1,2-dimethoxybenzene, also known as 4-iodoveratrole, is a versatile aromatic building block crucial in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a dimethoxy-substituted benzene (B151609) ring with a reactive iodine atom, makes it an ideal precursor for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly valuable in the construction of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs). The 1,2-dimethoxybenzene (B1683551) (veratrole) moiety is a key structural feature in several important drug classes, including isoquinoline (B145761) alkaloids and phenylalkylamine calcium channel blockers.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for two prominent drugs: the vasodilator Papaverine (B1678415) and the calcium channel blocker Verapamil (B1683045) . The protocols focus on leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and Grignard reagent formation, to efficiently construct the core structures of these important pharmaceuticals.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to introduce the 3,4-dimethoxyphenyl group into a target molecule. This is a fundamental component of a wide range of biologically active compounds. The electron-donating nature of the methoxy (B1213986) groups activates the aromatic ring, influencing the regioselectivity of certain reactions, while the iodo-substituent provides a reactive handle for a variety of powerful bond-forming transformations.
Synthesis of Papaverine Intermediates
Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator and smooth muscle relaxant. Its structure is composed of two 3,4-dimethoxyphenyl units linked through an isoquinoline core. This compound can serve as a starting material for both of these units. Key synthetic strategies for constructing the papaverine skeleton include the Bischler-Napieralski and Pictet-Spengler reactions. A crucial intermediate in many synthetic routes is 3,4-dimethoxyphenylacetonitrile (B126087), which can be prepared from this compound.
Synthesis of Verapamil Intermediates
Verapamil is a widely prescribed calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias. A key intermediate in the synthesis of verapamil is α-isopropyl-α-[(N-methyl-N-homoveratryl)aminopropyl]-3,4-dimethoxyphenylacetonitrile. The synthesis of this complex molecule can be approached in a convergent manner, where this compound can be utilized to construct the 3,4-dimethoxyphenylacetonitrile portion of the molecule.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of pharmaceutical intermediates. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with substrates analogous to this compound, providing a predictive framework for its application.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 2 | Iodobenzene | Na₂PdCl₄ (0.1) | PPh₂PhSO₃Na (0.4) | K₂CO₃ | Water | 70 | 24 | >95 |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 95 |
Table 2: Heck Coupling of Aryl Iodides with Styrene
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂ (1.5) | TDTAT (3 wt%) | K₂CO₃ | Water | 80 | 6 | 96 |
| 2 | Iodobenzene | - | - | KOAc | Supercritical Water | 377 | 0.5 | ~80 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 24 | 90 |
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | Ethanol | 70 | 3 | 90 |
| 2 | 4-Iodoanisole | CuI (10) | - | K₂CO₃ | DMF | 100 | 24 | 95 |
| 3 | 4-Iodotoluene | Pd on Al₂O₃ (5) | Cu₂O on Al₂O₃ (0.3) | - | DMA | 75 | 72 | <2 (batch), 60 (flow) |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Anilines
| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ (2) | - | K₃PO₄ | Dioxane | 100 | 12 | 81 |
| 2 | Iodobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 98 |
| 3 | 4-Iodoanisole | Methylamine | Cu-B (nanocatalyst) | - | K₂CO₃ | Water | 100 | 12 | 90 |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxybenzaldehyde (B141060) via Grignard Reaction
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with N,N-dimethylformamide (DMF) to yield 3,4-dimethoxybenzaldehyde, a key precursor for papaverine synthesis.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous ether or THF.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add anhydrous DMF (1.5 eq.) dropwise via a syringe, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3,4-dimethoxybenzaldehyde can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Expected Yield: 70-85%
Protocol 2: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, a common strategy in the synthesis of complex pharmaceutical molecules.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 eq.)
-
Toluene
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
-
Expected Yield: 80-95%
Visualization of Pharmaceutical Mechanisms of Action
To provide context for the application of this compound in drug synthesis, the following diagrams illustrate the signaling pathways of Papaverine and Verapamil.
Caption: Mechanism of action of Papaverine in smooth muscle relaxation.
Caption: Verapamil's mechanism of action in muscle cells.
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its application in the construction of the core scaffolds of drugs like Papaverine and Verapamil highlights its importance in medicinal chemistry. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors. The adaptability of this compound to a range of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, ensures its continued relevance in the efficient and innovative synthesis of future pharmaceutical agents.
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, such as at room temperature, in the presence of a mild base, and sometimes even in aqueous media.[1] These characteristics make the Sonogashira coupling a widely used tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]
This document provides a detailed experimental setup for the Sonogashira coupling of 4-iodo-1,2-dimethoxybenzene with phenylacetylene (B144264) to synthesize 1,2-dimethoxy-4-(phenylethynyl)benzene. This resulting compound and its derivatives are valuable intermediates in organic synthesis and may have applications in materials science and medicinal chemistry.[2]
Reaction Principle
The Sonogashira coupling reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound).[3] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate.[5] This intermediate then undergoes transmetalation with the palladium(II) complex.[5] Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[3][5] Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes.[4][6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade | Commercially Available |
| Phenylacetylene | Reagent Grade | Commercially Available |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Triphenylphosphine (B44618) (PPh₃) | Reagent Grade | Commercially Available |
| Copper(I) iodide (CuI) | Reagent Grade | Commercially Available |
| Triethylamine (B128534) (Et₃N) | Anhydrous | Commercially Available |
| Toluene (B28343) | Anhydrous | Commercially Available |
| Dichloromethane (B109758) (DCM) | ACS Grade | Commercially Available |
| n-Hexane | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | Commercially Available |
| Nitrogen gas (N₂) | High Purity | Commercially Available |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating plate
-
Schlenk line or inert atmosphere setup
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
-
Infrared spectrometer
General Procedure for Sonogashira Coupling
This protocol is a representative procedure adapted from established methodologies for Sonogashira cross-coupling reactions.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Alkyne:
-
Slowly add phenylacetylene (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate solvent system. The disappearance of the starting material (this compound) indicates the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1,2-dimethoxy-4-(phenylethynyl)benzene.
-
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₈H₉IO₂ | 264.06 | Aryl Halide |
| Phenylacetylene | C₈H₆ | 102.13 | Terminal Alkyne |
| 1,2-Dimethoxy-4-(phenylethynyl)benzene | C₁₆H₁₄O₂ | 238.28 | Product |
Summary of Reaction Conditions and Yield
| Parameter | Value |
| Scale | 1.0 mmol |
| Solvent | Toluene |
| Base | Triethylamine |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Co-catalyst | CuI |
| Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Spectroscopic Data for 1,2-dimethoxy-4-(phenylethynyl)benzene
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.45 (m, 2H), 7.40-7.30 (m, 3H), 7.10-7.00 (m, 2H), 6.85 (d, 1H), 3.90 (s, 3H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.5, 148.8, 131.7, 128.5, 128.4, 125.3, 123.4, 114.8, 111.2, 110.9, 90.0, 88.5, 56.0, 55.9 |
| Mass Spec (HRMS-DART) | Calculated for C₁₆H₁₅O₂ [M+H]⁺: 239.1072; Found: 239.1070 |
| IR (ATR) | ν 2215 (C≡C stretch), 1595, 1510, 1250, 1030 cm⁻¹ |
Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buy 1-Methoxy-2-(phenylethynyl)benzene | 41398-67-8 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-iodo-1,2-dimethoxybenzene. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide range of N-aryl-3,4-dimethoxyaniline derivatives. These products are valuable intermediates in the development of pharmaceuticals and other functional organic molecules.
The protocols and data presented herein are based on established methodologies for the Buchwald-Hartwig amination of aryl halides.[1] This document offers a comprehensive resource, including detailed experimental procedures, tabulated reaction data for various amine classes, and visualizations of the experimental workflow and catalytic cycle.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium catalyst, allowing for the formation of a C-N bond between an aryl halide and an amine in the presence of a base.[2] The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound), inserting the palladium into the carbon-iodine bond to form a palladium(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These tables serve as a guide for reaction optimization.
Table 1: Amination with Primary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene (B28343) | 100 | 18 | |
| Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | [4] |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 16 | [5] |
Table 2: Amination with Secondary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | Johnphos (4) | K₂CO₃ (2.0) | Toluene | 110 | 20 | [6] |
| Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Dioxane | 100 | 12 | [7][5] |
| N-Methylpiperazine | Pd(OAc)₂ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | DMF | 120 | 24 | [8] |
Table 3: Amination with Anilines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | [9] |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 90 | 16 | |
| 4-Chloroaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 110 | 24 | [5] |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
The following protocols provide general procedures for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Protocol 1: General Procedure with a Strong Base (e.g., NaOtBu)
This protocol is suitable for a wide range of primary and secondary aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, and the phosphine ligand.
-
Add the sodium tert-butoxide.
-
Seal the vessel with a septum, and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-aryl-3,4-dimethoxyaniline derivative.[10]
Protocol 2: Procedure with a Weaker Base (e.g., K₃PO₄ or Cs₂CO₃)
This protocol is recommended when using substrates with base-sensitive functional groups or for coupling with anilines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed dioxane or tert-butanol
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel with a septum, and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 100-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.[10]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation of (3,4-Dimethoxyphenyl)magnesium iodide from 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent, (3,4-Dimethoxyphenyl)magnesium iodide, derived from 4-iodo-1,2-dimethoxybenzene (also known as 4-iodoveratrole), is a valuable organometallic intermediate in organic synthesis. Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds. This reactivity is particularly relevant in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 3,4-dimethoxyphenyl moiety is a key structural feature in several important drugs, such as the vasodilator Papaverine and the calcium channel blocker Verapamil. The Grignard reagent provides a powerful tool for introducing this pharmacologically significant group into various molecular scaffolds.
Application in Drug Development
The 3,4-dimethoxyphenyl structural motif is prevalent in a variety of isoquinoline (B145761) alkaloids and other pharmaceutically active compounds. The corresponding Grignard reagent serves as a key building block for the synthesis of precursors to these drugs. For instance, it can be employed in nucleophilic addition reactions to aldehydes, ketones, nitriles, and esters, or in cross-coupling reactions to construct the carbon skeleton of target drug molecules.
A potential application of (3,4-dimethoxyphenyl)magnesium iodide is in the synthesis of intermediates for drugs like Verapamil . The synthesis of Verapamil involves the coupling of a 3,4-dimethoxyphenyl-containing fragment with another functionalized component. The Grignard reagent can be utilized to create key intermediates, such as 3,4-dimethoxyacetophenone, through reaction with an appropriate acylating agent. This ketone can then be further elaborated to construct the final drug molecule.
Similarly, in the synthesis of Papaverine , which features two 3,4-dimethoxybenzyl groups, this Grignard reagent could be used to introduce one of these critical fragments onto a suitable isoquinoline precursor.
Experimental Protocols
Materials and Equipment
-
This compound (4-iodoveratrole)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O)
-
Iodine crystal (for activation)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Protocol for the Formation of (3,4-Dimethoxyphenyl)magnesium iodide
1. Preparation of Glassware and Reagents:
-
All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled hot under a stream of inert gas to exclude atmospheric moisture.
-
Anhydrous solvent (THF or diethyl ether) is essential for the success of the reaction.
2. Reaction Setup:
-
Place magnesium turnings (1.2 equivalents) in the three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask. The iodine serves to activate the magnesium surface.
-
Seal the apparatus and flush with an inert gas.
3. Initiation of the Grignard Reaction:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings.
-
The reaction is typically initiated by gentle warming with a heat gun or in a warm water bath. The disappearance of the iodine color and the appearance of cloudiness or bubbling are indicators of reaction initiation.
4. Formation of the Grignard Reagent:
-
Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-to-brown solution is the Grignard reagent, (3,4-dimethoxyphenyl)magnesium iodide.
5. Quantification (Optional but Recommended):
-
The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions.
Data Presentation
The following table summarizes typical reaction parameters for the formation of a Grignard reagent from an aryl iodide. Please note that these are representative values and optimization may be required for specific experimental setups.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting aryl halide. |
| Magnesium Turnings | 1.2 - 1.5 eq | Excess magnesium is used to ensure complete reaction. |
| Iodine | Catalytic amount | A small crystal is usually sufficient for activation. |
| Solvent | ||
| Anhydrous THF or Et2O | Varies | Sufficient to dissolve the aryl iodide and allow for stirring. |
| Reaction Conditions | ||
| Initiation Temperature | Room temp. to 40 °C | Gentle warming may be necessary. |
| Reaction Temperature | Room temp. to reflux | Depends on the reactivity of the halide and solvent used. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Expected Yield | 80 - 95% | Yields can vary based on the purity of reagents and dryness of conditions. |
Visualizations
Caption: Workflow for the formation of (3,4-Dimethoxyphenyl)magnesium iodide.
Caption: Proposed synthetic pathway utilizing the Grignard reagent in drug development.
Application Notes and Protocols: 4-Iodo-1,2-dimethoxybenzene as a Versatile Building Block in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Iodo-1,2-dimethoxybenzene as a fundamental building block in the synthesis of advanced organic materials. Its unique combination of a reactive iodine atom and electron-donating methoxy (B1213986) groups makes it an ideal candidate for constructing complex molecular architectures through various cross-coupling reactions. The resulting materials, particularly conjugated polymers and organic semiconductors, exhibit promising electronic and optical properties for applications in organic electronics.
Introduction to this compound in Materials Science
This compound, also known as 4-iodoveratrole, is an aromatic organic compound that serves as a valuable precursor in the synthesis of a wide array of functional organic materials. The presence of the iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal in the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems. The two methoxy groups on the benzene (B151609) ring are electron-donating, which can influence the electronic properties of the resulting materials, such as their HOMO/LUMO energy levels and solubility.
The primary application of this compound in materials science is in the synthesis of:
-
Conjugated Polymers: These polymers possess alternating single and double bonds along their backbone, leading to delocalized π-electrons and semiconducting properties. They are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Organic Semiconductors: Small molecule and oligomeric semiconductors can be synthesized for use in various electronic devices. The dimethoxybenzene core can be functionalized to tune the material's charge transport characteristics.[1][2]
-
Functional Dyes and Pigments: The chromophoric properties of molecules derived from this compound can be tailored for applications in sensing, imaging, and as colorants in advanced materials.
Key Synthetic Pathways
The versatility of this compound stems from its reactivity in several palladium-catalyzed cross-coupling reactions. A general workflow for these reactions is depicted below.
The specific type of cross-coupling reaction determines the nature of the coupling partner and the resulting material.
The Suzuki coupling reaction involves the cross-coupling of this compound with an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds, which are common structural motifs in conjugated polymers.
The Sonogashira coupling reaction pairs this compound with a terminal alkyne. This reaction is instrumental in synthesizing materials containing arylene-ethynylene units, which are known for their rigid structures and interesting photophysical properties.
References
Application Notes and Protocols for the Heck Reaction: Synthesis of (E)-1,2-Dimethoxy-4-styrylbenzene
Abstract
This document provides a detailed guide for performing the Heck reaction between 4-iodoveratrole and styrene (B11656) to synthesize (E)-1,2-dimethoxy-4-styrylbenzene. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This protocol is specifically tailored for researchers, scientists, and professionals in drug development, offering a step-by-step experimental procedure, a summary of reaction parameters, and a visualization of the catalytic cycle.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile tool for the creation of substituted alkenes, which are pivotal structural motifs in numerous natural products and pharmaceutical agents. The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1][2] The reaction demonstrates high stereoselectivity, generally favoring the formation of the trans-isomer.
This application note focuses on the synthesis of (E)-1,2-dimethoxy-4-styrylbenzene, a stilbene (B7821643) derivative, through the Heck coupling of 4-iodoveratrole and styrene. Stilbene and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Reaction Scheme
The overall reaction is depicted below:
4-Iodoveratrole + Styrene → (E)-1,2-Dimethoxy-4-styrylbenzene
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Heck reaction of aryl iodides with styrene, based on literature precedents for similar substrates. Optimization may be required for the specific reaction between 4-iodoveratrole and styrene.
| Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | PdCl₂ (1.0) | TDTAT (3.0 wt%) | K₂CO₃ | Water | 80 | 6 | 74 | [3] |
| Iodobenzene | PdCl₂ (1.5) | TDTAT (3.0 wt%) | K₂CO₃ | Water | 80 | 6 | 96 | [3] |
| 4-Iodo-3,5-dimethylphenyl acetate (B1210297) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80-120 | 12-48 | Good | [4] |
| Iodobenzene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | High | [5] |
Experimental Protocol
This protocol provides a detailed methodology for the Heck reaction between 4-iodoveratrole and styrene.
4.1. Materials and Equipment
-
4-Iodoveratrole (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
4.2. Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoveratrole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure (E)-1,2-dimethoxy-4-styrylbenzene.
Visualization of the Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for the Heck reaction.
Caption: A flowchart of the Heck reaction experimental workflow.
Catalytic Cycle of the Heck Reaction
The generally accepted catalytic cycle for the Heck reaction is illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for Efficient Cross-Coupling Reactions with 4-Iodoveratrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodoveratrole (1-iodo-3,4-dimethoxybenzene) in various palladium-catalyzed cross-coupling reactions. The protocols detailed herein are foundational for the synthesis of complex organic molecules, which are pivotal in pharmaceutical and materials science research. This document outlines optimized base and solvent systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data to facilitate reaction design and optimization.
Introduction to Cross-Coupling with 4-Iodoveratrole
4-Iodoveratrole is a versatile aryl iodide substrate characterized by two electron-donating methoxy (B1213986) groups. These substituents influence its reactivity in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond allows for facile oxidative addition to the palladium(0) catalyst, often enabling milder reaction conditions compared to aryl bromides or chlorides. The ability to append diverse molecular fragments to the veratrole core makes it a valuable building block in the synthesis of biologically active compounds and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide. For 4-iodoveratrole, a variety of palladium catalysts, bases, and solvent systems can be employed to achieve high yields.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 6 | ~85-95 | 4-Iodoanisole (B42571) |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | ~90-98 | 4-Iodoanisole |
| 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | ~88-96 | 4-Iodoanisole |
Note: Yields are based on reactions with analogous substrates like 4-iodoanisole and are representative of expected outcomes with 4-iodoveratrole under similar conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Iodoveratrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Schlenk flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodoveratrole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed DME and water in a 4:1 ratio.
-
Heat the reaction mixture to 90°C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualization of Experimental Workflow
Application Notes and Protocols for the Synthesis of Substituted Olefins Using 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted olefins utilizing 4-iodo-1,2-dimethoxybenzene as a key starting material. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex organic molecules with applications in medicinal chemistry and materials science.
Introduction
Substituted olefins are fundamental structural motifs in a vast array of biologically active compounds and functional materials. The dimethoxybenzene scaffold, in particular, is a common feature in many natural products and pharmaceutical agents. This compound serves as a versatile building block for the introduction of this moiety onto an olefinic framework through various cross-coupling strategies. This document details protocols for the Heck, Suzuki, Stille, and Negishi reactions, with a particular focus on the Mizoroki-Heck reaction for which specific data is available.
I. Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[1] In the context of this compound, this reaction allows for the direct formation of a carbon-carbon bond between the aryl iodide and an olefin, yielding substituted stilbene (B7821643) derivatives and related compounds.
Application: Synthesis of 2,5-dimethoxy-1,4-distyrylbenzene Derivatives
A one-pot Wittig-Mizoroki-Heck reaction sequence has been effectively employed for the synthesis of 2,5-dimethoxy-1,4-distyrylbenzene derivatives. This approach involves the in situ generation of a substituted styrene (B11656) via a Wittig reaction, which then directly participates in a double Heck coupling with 1,4-diiodo-2,5-dimethoxybenzene (B189239).[2] This methodology is highly efficient for creating symmetrical disubstituted olefins.
Quantitative Data Summary
| Entry | Alkene Precursor (from Wittig Reaction) | Catalyst System | Base | Additives | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substituted Styrenes | 5 mol% Pd(OAc)₂ / 0.04 equiv. dppp (B1165662) | K₂CO₃ (3.5 equiv.) | TBAB (2 equiv.) | DMA | 140 | 24 | 28-85 | [2] |
| 2 | Ethyl Acrylate | Pd(dba)₂ / P(OPh)₃ | Et₃N | - | Toluene (B28343) | 110 | 12 | 92 | [3] |
Experimental Protocol: One-Pot Wittig-Mizoroki-Heck Reaction[2]
Materials:
-
4-Substituted benzaldehyde (B42025) (1.0 equiv.)
-
Methyltriphenylphosphonium (B96628) iodide (1.0 equiv.)
-
1,4-Diiodo-2,5-dimethoxybenzene (0.5 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.04 equiv.)
-
Potassium carbonate (K₂CO₃, 3.5 equiv.)
-
Tetrabutylammonium bromide (TBAB, 2 equiv.)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Nitrogen gas (N₂)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the 4-substituted benzaldehyde (1.0 equiv.) and methyltriphenylphosphonium iodide (1.0 equiv.) in anhydrous DMA.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Wittig ylide.
-
To this mixture, add 1,4-diiodo-2,5-dimethoxybenzene (0.5 equiv.), palladium(II) acetate (5 mol%), dppp (0.04 equiv.), potassium carbonate (3.5 equiv.), and TBAB (2 equiv.).
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,5-dimethoxy-1,4-distyrylbenzene derivative.
Reaction Workflow
Caption: Workflow for the one-pot Wittig-Mizoroki-Heck reaction.
II. Other Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.
General Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), a vinylboronic acid or its ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify by column chromatography.
B. Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide.
General Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.) and a vinylstannane reagent (e.g., tributyl(vinyl)tin, 1.1 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a ligand if necessary (e.g., PPh₃).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the mixture and perform a work-up, often involving a fluoride (B91410) wash (e.g., aqueous KF) to remove tin byproducts.
-
Extract the product and purify by chromatography.
C. Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide.
General Protocol:
-
Prepare the vinylzinc reagent in situ or use a pre-formed reagent.
-
In a dry reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%) and the solvent (e.g., THF).
-
Add this compound (1.0 equiv.).
-
Slowly add the vinylzinc reagent (1.2-1.5 equiv.) to the reaction mixture.
-
Stir at room temperature or heat as required, monitoring the reaction's progress.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Palladium catalysts and organometallic reagents can be toxic and/or pyrophoric. Handle with appropriate care and under an inert atmosphere where specified.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
How to improve the yield of a Suzuki coupling with 4-Iodo-1,2-dimethoxybenzene
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-iodo-1,2-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges and improve yields for this specific substrate. Given that this compound is an electron-rich aryl iodide, certain considerations are crucial for successful coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is showing low to no yield. What are the most common causes?
A1: Low yields with electron-rich aryl iodides like this compound can stem from several factors. The most common issues include inefficient catalyst systems, suboptimal base or solvent selection, and the presence of oxygen, which can lead to catalyst deactivation and side reactions. It is also possible that the reaction temperature is not optimal for the specific catalyst and ligand combination being used.
Q2: What are the most common side reactions observed with this substrate and how can I minimize them?
A2: The primary side reactions are homocoupling of the boronic acid partner and protodeiodination (replacement of iodine with a hydrogen atom) of this compound.
-
Homocoupling: This is often promoted by the presence of oxygen. To minimize it, ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Protodeiodination: This can be influenced by the choice of base and the presence of water. Screening different bases and ensuring the use of anhydrous solvents (if the protocol allows) can mitigate this issue.
Q3: Which palladium catalyst and ligand system is recommended for coupling this electron-rich aryl iodide?
A3: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich substrates often benefit from more robust catalyst systems. The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, can significantly improve reaction rates and yields. These ligands facilitate the oxidative addition step, which can be challenging for electron-rich aryl halides.
Q4: How critical is the choice of base and solvent for this reaction?
A4: The choice of base and solvent is crucial. An inappropriate base may not be strong enough to facilitate the transmetalation step effectively. For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solvent system must be able to dissolve the reagents to a reasonable extent. Biphasic solvent systems, such as toluene/water or dioxane/water, are often employed to dissolve both the organic substrates and the inorganic base.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst or a more air-stable precatalyst. - Ensure thorough degassing of all solvents and reagents to prevent oxidation of the active Pd(0) species. |
| 2. Ineffective Base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry. | |
| 3. Suboptimal Solvent System | - Try different solvent systems such as Toluene/H₂O, Dioxane/H₂O, or DMF. The ratio of the organic solvent to water can also be optimized. | |
| 4. Insufficient Temperature | - Gradually increase the reaction temperature. For sluggish reactions, microwave heating can be an effective alternative to conventional heating. | |
| Formation of Significant Byproducts | 1. Homocoupling of Boronic Acid | - Rigorously degas all reagents and solvents and maintain a strict inert atmosphere (Ar or N₂). |
| 2. Protodeiodination | - Use anhydrous solvents if the reaction conditions permit. - A weaker base or a different base altogether might be beneficial. | |
| Starting Material Remains Unchanged | 1. Oxidative Addition Failure | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step with the electron-rich aryl iodide. |
| 2. Low Reaction Temperature | - Increase the temperature or consider using microwave irradiation. |
Data on Reaction Conditions for Analogous Substrates
The following table summarizes typical reaction conditions used for Suzuki couplings of structurally similar electron-rich aryl iodides, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2.0) | DMF | Reflux (MW) | 92 |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | - | K₂CO₃ (2.0) | DMF | 100 | High |
| 4-Iodobenzylamine | Arylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | Good |
| 3,5-Dimethoxy-4'-iodobenzophenone | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2-3) | Toluene/EtOH/H₂O | 80-110 | Good |
Experimental Protocols
Below are generalized protocols that can be adapted for the Suzuki coupling of this compound. It is highly recommended to perform small-scale test reactions to find the optimal conditions for your specific boronic acid coupling partner.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 ratio, degassed)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed toluene/ethanol/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (5:1 ratio, degassed)
-
Schlenk flask or microwave reaction vial
Procedure:
-
In a Schlenk flask or microwave vial, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill with an inert gas three times.
-
Add this compound, the arylboronic acid, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
If using conventional heating, heat the mixture to 100-110 °C. If using a microwave reactor, heat to 120-150 °C for 15-30 minutes.
-
Monitor the reaction for completion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Technical Support Center: Iodination of 1,2-Dimethoxybenzene (Veratrole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 1,2-dimethoxybenzene (B1683551) (veratrole). The primary goal of this reaction is typically the synthesis of 4-iodoveratrole, a valuable intermediate. However, the formation of side products can complicate the reaction and reduce yields. This guide addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the iodination of 1,2-dimethoxybenzene?
A1: The most frequently encountered side product is the result of di-iodination, specifically the formation of 4,5-diiodo-1,2-dimethoxybenzene . The methoxy (B1213986) groups in 1,2-dimethoxybenzene are activating and direct electrophilic substitution to the para and ortho positions. The primary mono-iodination product is 4-iodoveratrole. If the reaction conditions are too harsh or the stoichiometry of the reagents is not carefully controlled, a second iodine atom can be introduced onto the already activated ring of 4-iodoveratrole.
Q2: I am observing a significant amount of a di-iodinated product. How can I minimize its formation?
A2: The formation of 4,5-diiodo-1,2-dimethoxybenzene is a common issue. To minimize this side product, consider the following troubleshooting steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 1,2-dimethoxybenzene to the iodinating agent. An excess of the iodinating agent will significantly increase the likelihood of di-substitution.
-
Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is an exothermic process, and higher temperatures can lead to over-reactivity and the formation of multiple substitution products.
-
Slow Addition of Reagents: Add the iodinating agent or the oxidant solution dropwise to the reaction mixture. This helps to maintain a low concentration of the active electrophile at any given time, favoring mono-substitution.
-
Choice of Iodinating Agent: Milder iodinating agents may provide better selectivity for mono-iodination.
Q3: Besides di-iodination, are other mono-iodo isomers formed as side products?
A3: The electronic and steric effects of the two methoxy groups in 1,2-dimethoxybenzene strongly favor iodination at the C4 position, which is para to one methoxy group and ortho to the other, and is sterically accessible. The formation of other mono-iodo isomers, such as 3-iodoveratrole, is generally not reported in significant amounts under standard iodination conditions. The directing effects of the methoxy groups make the C4 and C5 positions the most electron-rich and susceptible to electrophilic attack.
Q4: My reaction is very slow or is not proceeding to completion. What could be the issue?
A4: If you are experiencing low conversion of your starting material, consider these points:
-
Activation of Iodine: Molecular iodine (I₂) itself is a weak electrophile. An oxidizing agent is typically required to generate a more potent electrophilic iodine species ("I⁺"). Ensure that your oxidizing agent (e.g., hydrogen peroxide, periodic acid, nitric acid) is active and added in the correct stoichiometric amount.
-
Reaction Conditions: While high temperatures can lead to side products, the reaction may require gentle heating to proceed at a reasonable rate. Optimization of the reaction temperature is key.
-
Purity of Reagents: Ensure that your 1,2-dimethoxybenzene and solvents are pure and dry, as impurities can interfere with the reaction.
Troubleshooting Guide: Side Product Formation
| Issue | Potential Cause | Recommended Solution |
| High Yield of 4,5-Diiodo-1,2-dimethoxybenzene | Excess iodinating agent. | Carefully control the stoichiometry to a 1:1 molar ratio of veratrole to the iodinating agent. |
| High reaction temperature. | Maintain a lower reaction temperature (e.g., 0-25 °C) to improve selectivity for mono-iodination. | |
| Rapid addition of reagents. | Add the iodinating agent or oxidant solution slowly and dropwise to the reaction mixture. | |
| Low Conversion of Starting Material | Inefficient generation of the electrophile. | Ensure the activity and correct stoichiometry of the oxidizing agent. Consider using a more potent activating system if necessary. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the product distribution to find an optimal balance between reaction rate and selectivity. | |
| Impure reagents. | Use purified starting materials and dry solvents. |
Quantitative Data on Product Distribution
The following table summarizes the product distribution in the iodination of 1,2-dimethoxybenzene under different experimental conditions. This data can help researchers choose a method that best suits their desired outcome.
| Iodinating System | Substrate:Iodine Ratio | Solvent | Temperature (°C) | Conversion (%) | Yield of 4-iodoveratrole (%) | Yield of 4,5-diiodoveratrole (%) | Reference |
| I₂ / 30% H₂O₂ | 1:0.5 | Solvent-free | 45 | 65 | 44 | Not reported | [1][2] |
| I₂ / 30% H₂O₂ | 1:1 | Solvent-free | 45 | 82 | 60 | Not reported | [1][2] |
| I₂ / H₅IO₆ | 1:0.4 | Acetic Acid | 65-70 | >95 | 88-91 | Not specified, but implied to be low | Organic Syntheses |
| Electrolytic Oxidation of I₂ | 1:1 | Acetonitrile | 25 | Not specified | 98.9 (selectivity) | 1.1 (selectivity) | Patent EP1837324B1 |
Experimental Protocols
Method 1: Iodination using Iodine and Hydrogen Peroxide (Solvent-Free)
This method is adapted from the work of Pavlinac, Zupan, and Stavber and represents a greener approach to iodination.[1][2]
Materials:
-
1,2-dimethoxybenzene (1 mmol)
-
Iodine (1 mmol)
-
30% Hydrogen peroxide (1 mmol)
Procedure:
-
In a round-bottom flask, combine 1,2-dimethoxybenzene (1 mmol) and iodine (1 mmol).
-
To this mixture, add 30% hydrogen peroxide (1 mmol) dropwise while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 45 °C.
-
Maintain the temperature and continue stirring for the time required to achieve the desired conversion (monitor by TLC or GC). A typical reaction time is around 7 hours for 82% conversion.[3]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Method 2: Iodination using Iodine and Periodic Acid
This protocol is a classic and reliable method for the synthesis of 4-iodoveratrole, adapted from Organic Syntheses.
Materials:
-
1,2-dimethoxybenzene (0.2 mol)
-
Iodine (0.08 mol)
-
Periodic acid dihydrate (H₅IO₆) (0.036 mol)
-
Glacial acetic acid (150 mL)
-
Methanol (B129727) (a small amount for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 1,2-dimethoxybenzene (0.2 mol) and iodine (0.08 mol) in glacial acetic acid (150 mL).
-
Heat the mixture to 65-70 °C with stirring.
-
In a separate beaker, dissolve periodic acid dihydrate (0.036 mol) in a minimal amount of water and add this solution to the reaction mixture.
-
Continue stirring at 65-70 °C for about 30 minutes, or until the purple color of iodine has disappeared.
-
Pour the hot reaction mixture into a large beaker containing 1 L of water.
-
Add a saturated aqueous solution of sodium bisulfite until the yellow color disappears.
-
The oily product will solidify upon cooling and stirring.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a small amount of methanol to obtain pure 4-iodoveratrole.
Reaction Pathway and Side Product Formation
The following diagram illustrates the reaction pathway for the iodination of 1,2-dimethoxybenzene and the formation of the di-iodinated side product.
Caption: Reaction pathway for the iodination of 1,2-dimethoxybenzene.
Mechanism of Side Product Formation:
The two methoxy groups in 1,2-dimethoxybenzene are ortho, para-directing. The initial iodination occurs predominantly at the C4 position, which is para to one methoxy group and ortho to the other, leading to the formation of 4-iodoveratrole. The resulting 4-iodoveratrole is still an activated aromatic ring, as the electron-donating effect of the two methoxy groups and the newly introduced iodine (which is also an ortho, para-director, albeit a deactivating one) outweighs the deactivating effect of the iodine.
The second electrophilic attack by another iodine cation is directed to the most nucleophilic position on the 4-iodoveratrole ring. The C5 position is ortho to the methoxy group at C1 and meta to the methoxy group at C2, and it is also ortho to the iodine at C4. The strong activating and directing effect of the methoxy groups makes the C5 position sufficiently electron-rich to undergo a second iodination, leading to the formation of 4,5-diiodo-1,2-dimethoxybenzene. Controlling the reaction conditions to favor mono-iodination is therefore critical for achieving a high yield of the desired 4-iodoveratrole.
References
Technical Support Center: Troubleshooting Heck Reactions with 4-Iodoveratrole
This guide provides solutions to common problems encountered during the Mizoroki-Heck reaction, specifically using 4-iodoveratrole as the aryl halide. The electron-rich nature of 4-iodoveratrole can present unique challenges compared to electron-deficient or neutral aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Heck reaction with 4-iodoveratrole failing or giving very low yields?
A1: Low or no yield in the Heck coupling of 4-iodoveratrole can stem from several factors. 4-Iodoveratrole is an electron-rich aryl iodide, which can make the oxidative addition step to the Pd(0) center slower than for electron-poor aryl halides. Here is a systematic troubleshooting approach:
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Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Action: Ensure you are using a high-quality catalyst stored under appropriate inert conditions. Air or moisture can deactivate the catalyst.[1] Consider using a fresh batch or a different palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[1] Pd(II) precatalysts like Pd(OAc)₂ are often more efficient than Pd(0) sources like Pd(PPh₃)₄ because they can be more readily reduced in situ to the active Pd(0) species.[2]
-
-
Ligand Selection: The choice of ligand is critical for stabilizing the catalyst and promoting the reaction.
-
Action: If you are using a standard ligand like triphenylphosphine (B44618) (PPh₃) and observing low yields, consider switching to a more electron-rich and bulky phosphine (B1218219) ligand.[1] These ligands can facilitate the oxidative addition step and stabilize the catalytic intermediates.
-
-
Base and Solvent Compatibility: The base is crucial for regenerating the catalyst, and the solvent affects solubility and stability.
-
Action: The combination is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective when paired with polar aprotic solvents like DMF, NMP, or dioxane.[1][3] Organic bases like triethylamine (B128534) (Et₃N) are also common.[1] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[1]
-
-
Reaction Temperature: Heck reactions are highly sensitive to temperature.
-
Action: If the temperature is too low, the reaction will be sluggish. If it's too high, you risk catalyst decomposition (see Q2) and side product formation.[1] An optimal temperature is often found between 80-120 °C.[4] A temperature screen is advisable to find the sweet spot for your specific substrate and alkene.
-
-
Purity of Reactants: Impurities can poison the catalyst.
-
Action: Ensure your 4-iodoveratrole, alkene, and solvent are pure and anhydrous. Impurities can inhibit the reaction.[1]
-
Q2: I'm observing a black precipitate (Palladium Black) in my reaction. What causes this and how can I fix it?
A2: The formation of palladium black is a common sign of catalyst decomposition, where the soluble palladium catalyst aggregates into an inactive, insoluble metallic form. This is often triggered by:
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High Temperatures: Excessively high temperatures are a primary cause of catalyst decomposition.[1]
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Impurities: Oxygen or other impurities in the reagents or solvent can lead to catalyst deactivation and precipitation.[4]
Solutions:
-
Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.[4]
-
Adjust Ligand Ratio: For monophosphine ligands, ensure an adequate ligand-to-palladium ratio, typically ranging from 2:1 to 4:1.
-
Use High-Purity Reagents: Ensure all reagents and solvents are pure and properly degassed to remove oxygen.[4]
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Consider a More Stable Catalyst: Pre-formed catalysts or palladacycles can sometimes offer greater stability at higher temperatures.
Q3: My reaction is producing significant side products, such as the homocoupling of 4-iodoveratrole. How can I improve selectivity?
A3: Side product formation often competes with the desired Heck coupling. Key side reactions include the homocoupling of the aryl halide (forming 3,4,3',4'-tetramethoxybiphenyl) and alkene isomerization.
Strategies to Improve Selectivity:
-
Optimize the Base: The choice and amount of base are critical. An insufficient amount of base can lead to an acidic medium that promotes side reactions.[1]
-
Control Stoichiometry: Using a slight excess of the alkene (e.g., 1.1 to 1.5 equivalents) can help drive the reaction towards the desired cross-coupling product and minimize aryl homocoupling.
-
Ligand Effects: The steric and electronic properties of the ligand can influence selectivity. Bulky ligands can sometimes suppress unwanted side reactions.
-
Temperature Control: As mentioned, lower temperatures generally lead to cleaner reactions and fewer side products.[1]
Comparative Data on Reaction Conditions
Optimizing a Heck reaction often involves screening several parameters. The table below summarizes the impact of key variables on the reaction of aryl halides with alkenes, providing a starting point for optimization.
| Parameter | Effect on Yield | Effect on Side Products | General Recommendation for 4-Iodoveratrole |
| Pd Catalyst | High Impact: Choice and loading are critical. | Higher loading can sometimes increase side reactions. | Start with 1-2 mol% Pd(OAc)₂ or PdCl₂(PPh₃)₂. |
| Ligand | High Impact: Bulky, electron-rich ligands often improve yield. | Can significantly influence selectivity. | Try PPh₃ first, then consider bulkier ligands like P(o-tol)₃ or biarylphosphines if needed.[4] |
| Base | High Impact: Essential for catalyst turnover. | Incorrect base can lead to catalyst decomposition. | Screen inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (Et₃N).[1][3] |
| Solvent | Medium Impact: Affects solubility and catalyst stability. | Polarity can influence reaction rates. | Use polar aprotic solvents like DMF, NMP, or Dioxane.[1][3] |
| Temperature | High Impact: Rate vs. decomposition trade-off. | Higher temperatures increase decomposition and side reactions.[1] | Screen temperatures in the 80-120 °C range.[4] |
| Additives | Variable Impact: Salts like TBAB can sometimes improve yield. | Can influence selectivity and catalyst stability. | Consider adding Tetra-n-butylammonium bromide (TBAB) if isomer formation is an issue.[1] |
Experimental Protocols
General Protocol for Heck Reaction of 4-Iodoveratrole with an Acrylate
This protocol is a representative example and may require optimization for specific alkenes.
1. Reaction Setup:
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To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoveratrole (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Triphenylphosphine, PPh₃, 0.04 mmol, 4 mol%).
-
Add the base (e.g., Potassium Carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv).
2. Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]
3. Reagent Addition:
-
Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.[1]
-
Add the alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv) via syringe.
4. Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).[1]
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
5. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-iodoveratrole is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction. Understanding this cycle is key to troubleshooting, as each step can be a potential point of failure.
Caption: A simplified diagram of the palladium-catalyzed Heck reaction cycle.
Troubleshooting Workflow for Failed Heck Reactions
This decision tree provides a logical workflow for diagnosing and solving common issues with the Heck reaction.
References
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling of 4-Iodo-1,2-dimethoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the cross-coupling of 4-iodo-1,2-dimethoxybenzene. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the cross-coupling of this compound, with a focus on problems related to catalyst loading.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The catalyst loading may be too low to effectively drive the reaction to completion. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then to 5 mol%) to determine if a higher loading improves the yield. |
| Inactive Catalyst | The palladium catalyst may have degraded due to improper storage or handling. Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Poor Catalyst Activation | If using a Pd(II) pre-catalyst, in-situ reduction to the active Pd(0) species may be inefficient. Ensure proper reaction conditions (e.g., appropriate base, solvent, and temperature) for catalyst activation. |
| Reaction Conditions Not Optimal | The temperature may be too low for the oxidative addition step, which can be the rate-limiting step, especially with electron-rich aryl iodides. Gradually increase the reaction temperature. Also, ensure the solvent and base are appropriate for the specific cross-coupling reaction and are anhydrous and deoxygenated. |
| Inert Atmosphere Compromised | Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | This is often caused by the presence of oxygen or an excess of Pd(II) species at the start of the reaction. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Consider using a Pd(0) source or a pre-catalyst that rapidly generates the active species. | |
| Homocoupling of Alkyne (Glaser Coupling in Sonogashira Coupling) | This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure thorough degassing of the reaction mixture. If homocoupling persists, consider a "copper-free" Sonogashira protocol. | |
| Dehalogenation of this compound | This can occur with electron-rich aryl iodides. The choice of base is critical; using milder bases like K₃PO₄ or Cs₂CO₃ can be less likely to promote dehalogenation compared to stronger bases. Optimizing the reaction temperature (avoiding excessively high temperatures) can also mitigate this side reaction. |
Issue 3: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The active catalyst may be degrading over the course of the reaction. The formation of palladium black is a visual indicator of catalyst decomposition.[1] This can be caused by impurities, high temperatures, or reaction with other components. Ensure high-purity reagents and solvents. A higher catalyst loading might be necessary to compensate for deactivation, but optimization is key to avoid side reactions. |
| Ligand Selection | The chosen phosphine (B1218219) ligand may not be optimal for the electron-rich this compound substrate. For electron-rich aryl halides, bulky and electron-rich ligands are often more effective. Consider screening different ligands. |
| Poor Mixing | In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate efficient mass transfer. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly reactive substrates and optimized conditions, the loading can often be significantly reduced, sometimes to as low as 0.0001 mol% for very active catalytic systems.[2]
Q2: Will increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a higher catalyst loading can increase the rate of a sluggish reaction, excessively high concentrations can lead to the formation of side products, such as homocoupling products.[1] Overly high catalyst concentrations can also lead to the formation of palladium black, indicating catalyst decomposition, and can complicate product purification.[1] Optimization is crucial to find the lowest effective catalyst concentration that maximizes yield without promoting side reactions.
Q3: How does the electronic nature of this compound affect catalyst loading optimization?
A3: this compound is an electron-rich aryl iodide due to the presence of the two methoxy (B1213986) groups. This can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides. Therefore, a slightly higher catalyst loading or more forcing reaction conditions (higher temperature, more electron-rich and bulky ligands) might be necessary to achieve a good reaction rate.
Q4: What are the best practices for setting up a cross-coupling reaction to ensure reproducible results when optimizing catalyst loading?
A4: It is critical to use anhydrous and deoxygenated solvents and reagents. The reaction should be set up under a strict inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is oven-dried. Use high-purity starting materials, as impurities can poison the catalyst. For accurate comparison between different catalyst loadings, ensure all other reaction parameters (temperature, concentration, stoichiometry, stirring rate) are kept constant.
Q5: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A5: Pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) species under the reaction conditions, are often preferred for their ease of handling, air stability, and ability to provide more reproducible results. Generating the active catalyst in situ from sources like Pd(OAc)₂ and a ligand can be effective but may be more sensitive to reaction conditions and the purity of the reagents.
Data Presentation
The following tables summarize representative data for the effect of catalyst loading on the yield of common cross-coupling reactions with substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd/H-MOR | 1 (based on 10mg catalyst) | K₂CO₃ | H₂O:EtOH (4:1) | 80 | 0.5 | 95 |
| 2 | PdCl₂ | 1 (based on 0.5mg) | K₂CO₃ | H₂O:EtOH (4:1) | 80 | 2 | 92 |
| 3 | Pd/C | 1.4 | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | 92 |
(Data compiled from multiple sources for illustrative purposes)[3][4]
Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd/CuFe₂O₄ | 3 | K₂CO₃ | EtOH | 70 | 0.5 | 96 |
| 2 | 4-Iodoanisole | Polymer-bound PdCl₂(PPh₃)₂ | - | Et₃N | THF | 80 | - | High |
| 3 | Iodobenzene | [Pd(NH₃)₄]²⁺/(NH₄)Y | 1 | Piperidine | DMF | 60 | 3 | 45 |
(Data compiled from multiple sources for illustrative purposes)
Table 3: Heck Coupling of Iodobenzene with Styrene
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂/TDTAT | 1.5 | Na₂CO₃ | H₂O | 100 | 6 | 96 |
| 2 | PdCl₂/TDTAT | 1.0 | Na₂CO₃ | H₂O | 100 | 6 | 74 |
| 3 | Pd@MOF-NH₂ | 10 | K₂CO₃ | DMF | 120 | - | >96 |
(Data compiled from multiple sources for illustrative purposes)[5]
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling
-
To a series of oven-dried Schlenk flasks, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
In separate flasks, add varying amounts of the palladium catalyst to screen a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Add the appropriate ligand if not using a pre-catalyst.
-
Seal each flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield for each catalyst loading to identify the optimal condition.
Mandatory Visualization
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low yield reactions.
References
Preventing deiodination of 4-Iodo-1,2-dimethoxybenzene during reactions
Welcome to the technical support center for 4-Iodo-1,2-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired deiodination of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the cleavage of the carbon-iodine bond, replacing the iodine atom with a hydrogen atom, which results in the formation of 1,2-dimethoxybenzene (B1683551) as a significant byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. This compound is particularly susceptible to deiodination due to the electron-donating nature of its two methoxy (B1213986) groups, which increases the electron density on the aromatic ring and weakens the C-I bond.
Q2: What are the primary causes of deiodination during a reaction?
A2: The primary causes of deiodination, a form of hydrodehalogenation, in palladium-catalyzed cross-coupling reactions include:
-
Reaction Temperature: Higher temperatures can promote side reactions, including deiodination.
-
Choice of Base: The nature and strength of the base can influence the reaction pathway. Some bases can act as hydride donors or facilitate protonolysis of key intermediates.
-
Catalyst System: A highly active catalyst might reductively eliminate the C-H bond before the desired C-C or C-N bond formation can occur. The choice of ligand is critical in modulating the catalyst's activity and stability.
-
Presence of Hydride Sources: Water, alcohols, or even the amine or phosphine (B1218219) ligands themselves can sometimes serve as sources of hydride, leading to the formation of palladium-hydride species that are key intermediates in the deiodination pathway.[1][2][3]
-
Reaction Time: Prolonged reaction times can increase the likelihood of catalyst degradation and the occurrence of side reactions like deiodination.
Q3: Are certain types of reactions more prone to deiodination with this substrate?
A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions are particularly susceptible to deiodination as a side reaction.[4][5] The mechanism of these reactions involves intermediates that can be intercepted by hydride sources, leading to the undesired deiodinated product.
Troubleshooting Guide
Issue: Significant formation of 1,2-dimethoxybenzene byproduct is observed.
Below is a systematic guide to troubleshoot and minimize deiodination in common cross-coupling reactions.
Troubleshooting Workflow
Caption: A stepwise troubleshooting guide for high deiodination.
Data Presentation: Impact of Reaction Parameters
The following tables provide illustrative data on how modifying reaction parameters can affect the yield of the desired product versus the deiodinated byproduct in various cross-coupling reactions. Disclaimer: The following data is illustrative and intended to demonstrate general trends for troubleshooting purposes. Actual results may vary.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Deiodinated Byproduct (%) |
| 1 | PPh₃ | Cs₂CO₃ | 100 | 65 | 30 |
| 2 | PPh₃ | Cs₂CO₃ | 80 | 75 | 20 |
| 3 | SPhos | K₃PO₄ | 80 | 92 | <5 |
| 4 | XPhos | K₃PO₄ | RT | 88 | 8 |
Table 2: Illustrative Data for Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Deiodinated Byproduct (%) |
| 1 | BINAP | NaOtBu | 110 | 55 | 40 |
| 2 | XPhos | K₃PO₄ | 90 | 85 | 10 |
| 3 | RuPhos | LHMDS | 90 | 90 | <8 |
| 4 | tBuDavePhos | K₂CO₃ | 70 | 82 | 15 |
Mechanistic Insight into Deiodination
Deiodination often proceeds through a palladium-hydride intermediate. This can arise from various sources in the reaction mixture. The aryl-palladium(II) intermediate, which is on the pathway to the desired product, can undergo reductive elimination with the hydride to form the deiodinated arene.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Collection - Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water - ACS Catalysis - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
Purification techniques for 4-Iodo-1,2-dimethoxybenzene post-synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-iodo-1,2-dimethoxybenzene (also known as 4-iodoveratrole) following its synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical impurities include unreacted starting materials such as 1,2-dimethoxybenzene (B1683551) (veratrole), residual iodinating reagents, and over-iodinated side products like 4,5-diiodo-1,2-dimethoxybenzene. In some cases, chlorinated byproducts may also be present if the iodination reaction involves chlorine-containing reagents.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:
-
Distillation: Particularly effective for removing non-volatile impurities. This compound can be distilled under reduced pressure.
-
Column Chromatography: Highly effective for separating the desired product from structurally similar impurities like di-iodinated species.
-
Recrystallization: A cost-effective method for achieving high purity, provided a suitable solvent is identified.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: While a specific, validated solvent system for this compound is not prominently available in the literature, you can screen common solvents used for similar aromatic compounds. Good starting points for solvent screening include ethanol, methanol, or a mixed solvent system such as ethanol/water or hexane (B92381)/ethyl acetate (B1210297). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q4: How can I monitor the purity of my this compound fractions during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to check the purity of fractions. For more precise quantitative analysis of the final product's purity, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product lost in mother liquor during recrystallization. | The chosen recrystallization solvent may be too effective, leading to significant product remaining in solution after cooling. Try a different solvent or a mixed-solvent system. To recover the dissolved product, the mother liquor can be concentrated and the recrystallization process can be repeated. |
| Co-elution of product and impurities during column chromatography. | The solvent system (eluent) may not have the optimal polarity for separation. It is advisable to perform TLC with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation between the product and impurities. A shallow gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation. |
| Decomposition of the product on silica (B1680970) gel. | Some iodo-aromatic compounds can be sensitive to the acidic nature of standard silica gel. If you suspect decomposition, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
| Product loss during distillation. | Ensure the vacuum is stable and the heating temperature is appropriate to avoid decomposition. Check for leaks in the distillation apparatus. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Troubleshooting Step |
| Di-iodinated impurity is difficult to remove. | Di-iodinated byproducts can have similar polarities to the mono-iodinated product. High-resolution column chromatography with a carefully optimized eluent system is the most effective method for separation. A very shallow solvent gradient can help resolve closely eluting compounds. |
| "Oiling out" during recrystallization. | "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals, often trapping impurities. This can happen if the cooling is too rapid or if the impurity level is high. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal of the product can also promote proper crystallization. |
| Incomplete removal of starting material. | If the starting material (e.g., veratrole) is much less polar than the product, it should elute first during column chromatography. Ensure you collect and analyze all fractions to properly separate the product. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions.
Table 1: Purification by Distillation
| Parameter | Value | Reference |
| Boiling Point | 152-155 °C at 15 mmHg | Organic Syntheses |
| Typical Yield | 85-91% | Organic Syntheses |
Table 2: Purification by Column Chromatography
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | General Protocol |
| Eluent System | Hexane/Ethyl Acetate Gradient | General Protocol |
| Product Ratio (mono-iodo:di-iodo) | 98.9 : 1.1 | Patent EP1837324B1[1] |
Experimental Protocols
Protocol 1: Column Chromatography
Objective: To purify crude this compound by removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove highly non-polar impurities. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., move from 100% hexane to 95:5, then 90:10 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization (General Guidance)
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting flowchart for common purification issues.
References
Technical Support Center: Removing Palladium Catalyst Residues from 4-Iodoveratrole Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalyst residues from the reaction products of 4-iodoveratrole.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from 4-iodoveratrole reaction products?
A1: The most common and effective methods for removing palladium residues from organic reaction mixtures, including those involving 4-iodoveratrole, are:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These materials, known as scavengers, or activated carbon, are added to the reaction mixture and then removed by filtration.[1][2]
-
Crystallization: Purifying the product by recrystallization can leave palladium impurities behind in the mother liquor.[1] The effectiveness of this method is highly dependent on the solubility difference between the desired product and the palladium species.
-
Chromatography: Column chromatography is a standard laboratory technique that can separate the desired product from the palladium catalyst based on their differential adsorption to a stationary phase.[3][4]
-
Extraction: Liquid-liquid extraction can be employed to partition palladium species into a phase separate from the product, particularly if the palladium can be converted into a more water-soluble form.[1][3]
Q2: How do I select the most suitable palladium removal method for my 4-iodoveratrole reaction?
A2: The optimal method depends on several factors specific to your reaction:
-
Nature of the Palladium Species: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) and the ligands attached to it will influence the effectiveness of different scavengers.[5] For instance, thiol-based scavengers are often effective for Pd(II) complexes.[6]
-
Solubility of Your Product: The solubility of your 4-iodoveratrole derivative in various solvents will dictate the feasibility of methods like crystallization and the choice of mobile phase for chromatography.
-
Desired Purity Level: The acceptable level of residual palladium in your final product will determine the required efficiency of the removal method. For pharmaceutical applications, regulatory limits are stringent.[7][8]
-
Scale of the Reaction: Some methods, like chromatography, are more suitable for smaller, lab-scale reactions, while others, like scavenging or crystallization, can be more easily scaled up.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid materials, often silica-based or polymer-based, that have been functionalized with chemical groups that have a strong affinity for palladium.[2] These functional groups, such as thiols, amines, or thioureas, act as chelating agents, binding tightly to the palladium.[5][9] The solid support allows for the easy removal of the scavenger and the bound palladium from the reaction mixture by simple filtration.[10]
Q4: Can activated carbon be used to remove palladium residues?
A4: Yes, activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues.[1][5][11] However, a significant drawback is its potential for non-specific adsorption of the desired product, which can lead to a loss of yield.[1][5] Therefore, the amount of activated carbon used should be carefully optimized.
Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory agencies such as the FDA and the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in pharmaceutical products.[12][13] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[8]
Troubleshooting Guides
Problem 1: High levels of palladium remain after purification.
| Possible Cause | Solution |
| Incorrect scavenger selection. | The choice of scavenger is critical and depends on the palladium species.[5] Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction. |
| Inefficient scavenging conditions. | Optimize the amount of scavenger (typically 3-5 equivalents relative to palladium), reaction time, and temperature.[2] While many scavengers work at room temperature, gentle heating can sometimes improve performance.[5] |
| Product-palladium complexation. | The desired product may form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[5] |
| Soluble palladium species. | Simple filtration is only effective for heterogeneous or precipitated palladium. For soluble palladium, use scavengers, activated carbon, or chromatography.[3][9] |
| Ineffective filtration. | For finely dispersed palladium particles, use a filter aid like Celite® to improve filtration efficiency.[2] |
Problem 2: Significant product loss during palladium removal.
| Possible Cause | Solution |
| Product adsorption to scavenger or activated carbon. | Use the minimum effective amount of the adsorbent. After filtration, wash the scavenger or activated carbon thoroughly with a fresh portion of the solvent to recover any adsorbed product.[14] |
| Co-elution during chromatography. | Optimize the solvent system (mobile phase) to improve the separation between your product and the palladium species.[4] Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product loss during crystallization. | Carefully select the crystallization solvent to maximize the precipitation of your product while keeping the palladium impurities dissolved in the mother liquor. |
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Palladium Scavengers | High selectivity and efficiency, easy to remove by filtration.[6][10] | Can be expensive, may require optimization of conditions. | Can reduce palladium to low ppm or even ppb levels.[6] |
| Activated Carbon | Cost-effective, readily available.[11][15] | Can lead to product loss due to non-specific adsorption, may have lower efficiency than scavengers.[1][5] | Varies significantly depending on conditions, can be less effective than specialized scavengers.[1] |
| Crystallization | Can be highly effective for achieving high purity, scalable. | Success is highly dependent on the solubility properties of the product and impurities. | Can significantly reduce palladium levels, but may require multiple recrystallizations.[16] |
| Column Chromatography | Good for small-scale purification and separation from other impurities.[3] | Can be time-consuming and solvent-intensive, may not be practical for large-scale reactions.[17] | Can be effective, but co-elution is a potential issue.[4] Often used in combination with other methods.[18] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Scavengers
-
Dissolution: Dissolve the crude reaction product containing 4-iodoveratrole derivative in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Scavenger Addition: Add the selected palladium scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[19]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[5]
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product.[14]
Visualizations
Caption: Workflow for different palladium removal methods.
Caption: Troubleshooting logic for high palladium levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. spinchem.com [spinchem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Elemental Impurities in Drug Products Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
- 18. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arborassays.com [arborassays.com]
How to avoid homocoupling in Suzuki reactions of 4-Iodo-1,2-dimethoxybenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 4-Iodo-1,2-dimethoxybenzene, with a specific focus on minimizing homocoupling side reactions.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate and resolve problems in your Suzuki coupling experiments involving this compound.
Issue 1: Significant Formation of Homocoupling Byproduct
Question: My Suzuki reaction with this compound is producing a significant amount of the homocoupled byproduct of my boronic acid. How can I minimize this?
Answer: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and palladium(II) species. For an electron-rich substrate like this compound, careful optimization of reaction conditions is crucial. Here are key factors to consider:
-
Oxygen Exclusion: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.
-
Palladium Precatalyst: The choice of palladium source is critical. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) without efficient in-situ reduction can lead to increased homocoupling.
-
Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway and suppress side reactions.
-
Base and Solvent: The choice of base and solvent system can significantly influence the reaction's outcome.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw technique. Ensure the reaction is carried out under a strict inert atmosphere. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, consider adding a mild reducing agent like potassium formate (B1220265) to facilitate the reduction to the active Pd(0) species. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands. Buchwald ligands like SPhos and XPhos are often effective for electron-rich aryl halides. |
| Inappropriate Base/Solvent | Optimize the base and solvent combination. For this compound, a common successful system is a carbonate or phosphate (B84403) base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water or toluene (B28343)/water. |
Issue 2: Low Yield of the Desired Cross-Coupled Product
Question: I have minimized homocoupling, but the yield of my desired biaryl product is still low. What are the potential reasons?
Answer: Low yields with electron-rich aryl iodides like this compound can be due to the slow rate of oxidative addition. Other contributing factors include catalyst deactivation and side reactions other than homocoupling.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Slow Oxidative Addition | Use a more electron-rich and bulky phosphine ligand to accelerate this step. Increasing the reaction temperature may also be beneficial, but monitor for potential decomposition. |
| Catalyst Deactivation | Ensure the palladium catalyst is fresh and has been stored properly. Catalyst decomposition to palladium black can occur at high temperatures; if this is observed, a lower reaction temperature or a more stable precatalyst may be necessary. |
| Protodeboronation | This side reaction involves the cleavage of the C-B bond of the boronic acid. Using a less polar solvent system or a milder base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can also reduce protodeboronation. |
| Dehalogenation | The iodo group on this compound can be replaced by a hydrogen atom. This can be influenced by the solvent and base system. Screening different conditions may be necessary to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification.
Q2: How does the choice of palladium precatalyst affect homocoupling?
A2: Palladium(0) is the active catalytic species in the Suzuki cycle. If a Pd(II) precatalyst is used, it must be reduced to Pd(0) in situ. Incomplete or slow reduction can leave residual Pd(II) species, which can directly promote the homocoupling of the boronic acid. Using a Pd(0) precatalyst bypasses this issue.
Q3: Which ligands are generally recommended for Suzuki reactions of electron-rich aryl iodides like this compound?
A3: Bulky and electron-rich monodentate phosphine ligands are generally preferred for electron-rich aryl halides. These ligands promote the rate-limiting oxidative addition step and can help suppress side reactions. Examples of effective ligands include SPhos, XPhos, and other Buchwald-type ligands.
Q4: Can the purity of the boronic acid affect the reaction outcome?
A4: Yes, the purity of the boronic acid is important. Boronic acids can exist in equilibrium with their trimeric anhydride (B1165640) form (boroxines). Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can lead to more consistent results and reduce the formation of side products.
Quantitative Data Summary
While specific quantitative data for the homocoupling of boronic acids in reactions with this compound is not extensively reported under a wide variety of comparative conditions, the following table provides a summary of conditions that have been successfully used for structurally similar electron-rich aryl iodides, with a focus on achieving high yields of the cross-coupled product, which indirectly suggests minimal homocoupling.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | 12-24 | 85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90-110 | 8-16 | 90-98 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 6-12 | >95 |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure using a Buchwald Ligand (SPhos)
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inerting: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL total) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing pathway of boronic acid homocoupling.
Caption: A troubleshooting workflow for minimizing homocoupling.
Impact of temperature on the stability of 4-Iodo-1,2-dimethoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Iodo-1,2-dimethoxybenzene, with a focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a refrigerator at temperatures between 0°C and 10°C.[1][2] It is also crucial to protect the compound from light and moisture.[3]
Q2: Is this compound sensitive to light?
Yes, like many aryl iodides, this compound is known to be light-sensitive.[3] Exposure to light, particularly UV radiation, can lead to degradation. It is recommended to store the compound in amber or opaque containers and to handle it in a dark or low-light environment.[4]
Q3: What are the signs of degradation?
Visual signs of degradation can include a change in color from its typical white to yellow crystalline powder appearance, or the release of elemental iodine, which has a characteristic purple vapor and can stain surfaces. However, significant degradation can occur without any obvious visual cues. Therefore, analytical methods such as HPLC are recommended for assessing purity.
Q4: What happens when this compound is heated?
Heating this compound can lead to thermal decomposition. The primary hazardous decomposition products are carbon oxides.[4] Additionally, aryl iodides can undergo deiodination at elevated temperatures, which involves the cleavage of the carbon-iodine bond.[5]
Q5: At what temperature does this compound decompose?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify Purity: Use an analytical technique like HPLC or NMR to check the purity of your this compound stock. 2. Review Storage: Ensure the compound has been stored correctly (refrigerated, protected from light). 3. Fresh Sample: If possible, use a fresh, unopened sample of the reagent. |
| Discoloration of the solid compound | Exposure to light or heat. | 1. Assess Purity: A color change often indicates degradation. Verify the purity analytically. 2. Improve Storage: Transfer the compound to an amber vial and store it in a refrigerator. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Reaction failure or low yield in a coupling reaction | Deiodination of the starting material due to high reaction temperatures. | 1. Lower Reaction Temperature: If the reaction protocol allows, try running the reaction at a lower temperature. 2. Alternative Catalysts: Investigate if alternative catalyst systems are available that are active at lower temperatures. 3. Protect from Light: Ensure the reaction setup is protected from light, as photodegradation can also contribute to starting material loss. |
Physicochemical and Stability Data
| Property | Value | Reference |
| Molecular Formula | C₈H₉IO₂ | [6][7] |
| Molecular Weight | 264.06 g/mol | [6][7] |
| Appearance | White to yellow powder or crystal | [1] |
| Melting Point | 34-35 °C | [6] |
| Boiling Point | 272.4 ± 25.0 °C at 760 mmHg | [6] |
| Flash Point | 118.5 ± 23.2 °C | [6] |
| Storage Temperature | 0-10 °C (Refrigerated) | [1][2] |
| Stability | Stable under recommended storage conditions. Avoid extremes of temperature and direct sunlight. | [4][8] |
| Hazardous Decomposition Products | Carbon oxides | [4] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset and rate of thermal decomposition of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition (Tonset) as the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Protocol 2: Isothermal Stability Study
Objective: To assess the stability of this compound at specific elevated temperatures over time.
Methodology:
-
Sample Preparation: Dispense equal aliquots of this compound into several amber glass vials and seal them tightly.
-
Storage Conditions: Place the vials in temperature-controlled ovens at three different temperatures (e.g., 40 °C, 50 °C, and 60 °C). As a control, store a set of vials in the recommended refrigerated conditions (4 °C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.
-
Analysis:
-
Allow the vial to return to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the purity of the sample using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time for each temperature.
-
Determine the degradation rate constant at each temperature.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. japsonline.com [japsonline.com]
- 3. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reaction Optimization in Syntheses Involving 4-Iodoveratrole
Welcome to the technical support center for chemists and researchers working with 4-iodoveratrole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during syntheses involving this versatile reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with 4-iodoveratrole.
Issue 1: Low or No Conversion of 4-Iodoveratrole
Question: My reaction is showing low to no consumption of 4-iodoveratrole. What are the potential causes and how can I improve the conversion?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions with 4-iodoveratrole, an electron-rich aryl iodide, can stem from several factors. While the carbon-iodine bond is generally reactive, the electron-donating methoxy (B1213986) groups can impact the oxidative addition step. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Palladium(0) Source: Ensure you have an active Pd(0) catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Inadequate reduction can lead to low activity. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates catalyst agglomeration and loss of activity. This can be caused by high temperatures, impurities, or an inappropriate solvent. Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black.[1]
-
Ligand Choice: For electron-rich aryl iodides, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step.[2]
-
-
Reaction Conditions:
-
Temperature: While aryl iodides are highly reactive, if the reaction is sluggish, a gradual increase in temperature may be necessary. For some substrates, temperatures of 80-100 °C are common.[2]
-
Base: The choice and solubility of the base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is strong enough and sufficiently soluble in the reaction medium.[2]
-
Solvent: The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions. Common solvents for these reactions include 1,4-dioxane, DMF, and toluene.[2]
-
-
Reagent Quality:
-
Purity: Ensure all reagents, including 4-iodoveratrole, the coupling partner, and the solvent, are pure and dry. Impurities can poison the catalyst.
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to catalyst oxidation and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[1]
-
Troubleshooting Workflow for Low Conversion
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm observing significant formation of side products. What are the likely side products and how can I minimize them?
Answer: The most common side products in cross-coupling reactions with 4-iodoveratrole are the result of homocoupling and dehalogenation.
-
Homocoupling:
-
4,4',5,5'-Tetramethoxy-1,1'-biphenyl (Veratrole Dimer): This arises from the coupling of two molecules of 4-iodoveratrole. This is often promoted by higher temperatures and catalyst loadings.
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Boronic Acid Dimer (in Suzuki reactions): Homocoupling of the boronic acid partner is a common side reaction, often facilitated by the presence of oxygen.[3]
-
Alkyne Dimer (Glaser Coupling in Sonogashira reactions): The copper co-catalyst can promote the homocoupling of terminal alkynes, especially in the presence of oxygen.[1]
Solutions to Minimize Homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and reagents to remove oxygen.[1]
-
Lower Temperature and Catalyst Loading: Reducing the reaction temperature and the amount of palladium catalyst can disfavor homocoupling.
-
Copper-Free Sonogashira: To avoid Glaser coupling, consider a copper-free Sonogashira protocol.[1]
-
-
Dehalogenation (Protodeiodination):
-
Veratrole Formation: The iodine atom on 4-iodoveratrole is replaced by a hydrogen atom, yielding veratrole. This can occur when a hydride source is present in the reaction mixture.
Solutions to Minimize Dehalogenation:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Choice of Base and Solvent: Some bases and solvents can act as hydride donors. Careful selection is important.
-
Side Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of aryl halides in palladium-catalyzed cross-coupling reactions?
A1: The general reactivity trend from most to least reactive is: I > OTf > Br > Cl.[1] This means that 4-iodoveratrole is a highly reactive substrate, and reactions can often be carried out under milder conditions compared to the corresponding bromide or chloride.
Q2: How do the methoxy groups on 4-iodoveratrole affect its reactivity?
A2: The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This can slow down the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[4] However, the high reactivity of the carbon-iodine bond generally compensates for this electronic effect.
Q3: What are the best practices for purifying the products of reactions with 4-iodoveratrole?
A3: The purification method will depend on the physical properties of the product.
-
Column Chromatography: This is the most common method for purifying products from these reactions. Silica (B1680970) gel is a standard stationary phase. The choice of eluent will depend on the polarity of the product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[5]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
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Distillation: For liquid products with sufficient volatility, distillation under reduced pressure may be an option.
Q4: Can I perform a Sonogashira coupling with 4-iodoveratrole without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are possible and can be advantageous as they prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[1] These reactions may require specific ligands or different reaction conditions to achieve good yields.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-iodoveratrole with an arylboronic acid.
Reaction Setup Workflow
Procedure:
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To a flame-dried Schlenk flask, add 4-iodoveratrole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
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Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions involving 4-iodoveratrole and analogous substrates.
Table 1: Suzuki-Miyaura Coupling of Iodoarenes with Phenylboronic Acid
| Iodoarene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 0.5-1.5 | ~80-90 |
| 4-Iodotoluene | 5% Pd/Al₂O₃ | - | THF-DMA | 75 | 72 | <2 (batch) |
| Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | [TBP][4EtOV] | 55 | 3 | 85 |
Table 2: Heck Coupling of Iodoarenes with Acrylates
| Iodoarene | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ (various) | Et₃N | DMF | 80 | 12 | High |
| 3-Iodoindazoles | Methyl Acrylate | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | - | Good |
Table 3: Sonogashira Coupling of Iodoarenes with Terminal Alkynes
| Iodoarene | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | CuI (5) | - | K₂CO₃ | Water | 100 | - | Good |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O | - | THF-DMA | 75 | 72 | <2 (batch) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85 |
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) |
| Aryl Bromide | Morpholine | Pd/NHC | tBuOK | Toluene | 85 |
| Aryl Chloride | Primary Amines | Pd(OAc)₂ / Josiphos-type ligand | - | - | - |
| Aryl Bromide | Secondary Amines | Pd(dba)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | - |
References
Technical Support Center: Analysis of 4-Iodo-1,2-dimethoxybenzene by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1,2-dimethoxybenzene. The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. The most likely impurities include:
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1,2-Dimethoxybenzene (B1683551) (Veratrole): The unreacted starting material.
-
4,5-Diiodo-1,2-dimethoxybenzene: A common byproduct resulting from di-iodination of the aromatic ring.[1]
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Regioisomers: Depending on the synthesis conditions, other isomers such as 3-Iodo-1,2-dimethoxybenzene may be formed.
-
Residual Solvents: Solvents used in the reaction or purification process (e.g., ethanol, ethyl acetate (B1210297), hexanes).
Q2: How can I distinguish this compound from its common impurities by ¹H NMR?
A2: The ¹H NMR spectrum of pure this compound in CDCl₃ shows a characteristic pattern for the aromatic protons. You can identify impurities by looking for additional peaks that do not correspond to the product. See the data summary table below for specific chemical shifts. The starting material, 1,2-dimethoxybenzene, will show a symmetric multiplet for its four aromatic protons. The di-iodinated byproduct, 4,5-diiodo-1,2-dimethoxybenzene, is expected to show two singlets in the aromatic region due to the symmetry of the molecule.
Q3: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I confirm the identity of the impurities?
A3: Overlapping signals in the aromatic region can be challenging. Here are a few strategies:
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a unique set of signals for each compound, which can help in positive identification.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify spin-spin coupling networks for each molecule, and HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in the assignment of signals to specific isomers.
-
Change the NMR Solvent: Sometimes, changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) can resolve overlapping signals.
-
Spiking Experiment: If you have a pure standard of a suspected impurity, you can add a small amount to your NMR sample. An increase in the intensity of a specific set of signals will confirm the presence of that impurity.
Q4: What is a standard protocol for preparing a sample of this compound for NMR analysis?
A4: A standard protocol for preparing an NMR sample is as follows:
-
Weigh approximately 5-20 mg of your this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected signals in the aromatic region of the ¹H NMR spectrum. | Presence of starting material, byproducts, or regioisomers. | Compare the chemical shifts and coupling patterns of the unknown signals with the data in the NMR Data Summary Table. Consider running a ¹³C NMR or 2D NMR experiments for confirmation. |
| Two singlets observed in the aromatic region. | This is characteristic of the di-iodinated byproduct, 4,5-diiodo-1,2-dimethoxybenzene. | Purify the sample using column chromatography or recrystallization. |
| A complex multiplet centered around 6.9 ppm in the ¹H NMR spectrum. | This suggests the presence of the starting material, 1,2-dimethoxybenzene. | Purify the sample, for instance, by flash column chromatography. |
| Broad or distorted peaks in the NMR spectrum. | The sample may be too concentrated, contain paramagnetic impurities, or have undissolved solids. | Dilute the sample, ensure it is fully dissolved, and filter it before analysis. |
| Signals corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, hexane). | Residual solvent from the purification process. | Dry the sample under high vacuum for an extended period before preparing the NMR sample. |
Data Presentation
NMR Data Summary for this compound and Common Impurities (in CDCl₃)
| Compound | Structure | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound |
| 7.21 (d, J = 1.9 Hz, 1H), 7.09 (dd, J = 8.4, 1.9 Hz, 1H), 6.62 (d, J = 8.4 Hz, 1H), 3.88 (s, 3H), 3.87 (s, 3H) | 149.8, 149.1, 129.7, 120.3, 113.1, 82.3, 56.1, 55.9[2] |
| 1,2-Dimethoxybenzene (Veratrole) |
| ~6.90 (m, 4H), 3.87 (s, 6H) | 149.2, 120.9, 111.5, 55.8 |
| 4,5-Diiodo-1,2-dimethoxybenzene |
| Expected: Two singlets in the aromatic region, two singlets for the methoxy (B1213986) groups. | Expected: Four signals. |
| 3-Iodo-1,2-dimethoxybenzene |
| Expected: Three signals in the aromatic region, likely a multiplet. | Expected: Eight signals. |
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound is the electrophilic iodination of 1,2-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene
-
Iodine (I₂)
-
An oxidizing agent (e.g., hydrogen peroxide, nitric acid, or N-Iodosuccinimide)
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A suitable solvent (e.g., acetic acid, ethanol, or dichloromethane)
Procedure:
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Dissolve 1,2-dimethoxybenzene in the chosen solvent in a round-bottom flask.
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Add the iodinating reagent (e.g., a mixture of I₂ and an oxidizing agent) portion-wise to the solution while stirring.
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The reaction is typically stirred at room temperature or with gentle heating, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is worked up. This usually involves quenching any remaining oxidizing agent and iodine, followed by extraction with an organic solvent.
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The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Flash Column Chromatography
Stationary Phase: Silica (B1680970) gel (230-400 mesh) Mobile Phase: A non-polar/polar solvent mixture, typically a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the percentage of ethyl acetate). The exact solvent system should be determined by TLC analysis of the crude product.
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
References
Overcoming poor solubility of reagents in 4-Iodoveratrole coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of reagents in coupling reactions involving 4-iodoveratrole.
Frequently Asked Questions (FAQs)
Q1: My 4-iodoveratrole starting material is poorly soluble in the solvent system for my planned Suzuki coupling. What are my initial troubleshooting steps?
A1: Poor solubility of 4-iodoveratrole is a common challenge. Here’s a systematic approach to address this issue:
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Solvent Screening: The first step is to perform a solvent screening to identify a more suitable medium or co-solvent. While 4-iodoveratrole exhibits limited solubility in many common solvents, polar aprotic solvents are often a good starting point.
-
Temperature Increase: Many coupling reactions can be conducted at elevated temperatures (e.g., 80-110 °C), which can significantly improve the solubility of your starting material. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Co-solvent Systems: Employing a co-solvent system can be highly effective. For Suzuki reactions, a mixture of an organic solvent (like dioxane, THF, or toluene) with water is common, as water helps dissolve the inorganic base.[1]
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Sonication: Using an ultrasonic bath can help to break up solid particles and increase the rate of dissolution.
Q2: I am observing a low yield in my Heck reaction with 4-iodoveratrole, which I suspect is due to solubility issues. What factors should I investigate?
A2: Low yields in Heck reactions with poorly soluble substrates like 4-iodoveratrole can be multifactorial. Consider the following:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For electron-rich aryl iodides like 4-iodoveratrole, using bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition.[2]
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Base Selection: The choice of base can influence the reaction outcome. Inorganic bases like potassium carbonate or cesium carbonate are often used. The base's solubility in the reaction medium is also a key consideration.
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Reaction Concentration: While it may seem counterintuitive, sometimes a higher concentration can lead to a "slurry-to-slurry" reaction that proceeds to completion. Conversely, if the product is soluble, a more dilute system might be beneficial.
Q3: In my Sonogashira coupling of 4-iodoveratrole, I am seeing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when dealing with challenging substrates. Here are some strategies to mitigate it:
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Copper-Free Conditions: The copper co-catalyst is often responsible for promoting homocoupling.[3][4] Switching to a copper-free Sonogashira protocol can significantly reduce the formation of this byproduct.
-
Amine Base: The choice of amine base is crucial. Using a bulky amine can sometimes suppress homocoupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.
-
Rigorous Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, as Glaser coupling is an oxidative process.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Poor solubility of 4-iodoveratrole or boronic acid. | 1. Screen alternative solvents (e.g., DMF, NMP, 2-MeTHF). 2. Increase reaction temperature. 3. Use a co-solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).[1] 4. Ensure vigorous stirring to maintain a well-mixed suspension. |
| Inactive catalyst. | 1. Use a fresh batch of palladium catalyst. 2. Switch to a more active pre-catalyst. 3. Ensure rigorous degassing to prevent catalyst oxidation. | |
| Inefficient transmetalation. | 1. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). 2. Ensure the base is finely powdered. 3. Consider using a phase-transfer catalyst (e.g., TBAB) in biphasic systems. | |
| Dehalogenation of 4-Iodoveratrole | High reaction temperature or prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Choice of base. | 1. Switch to a milder base (e.g., K₂CO₃). | |
| Homocoupling of Boronic Acid | Presence of oxygen. | 1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of inert gas throughout the reaction. |
Heck Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor solubility of 4-iodoveratrole. | 1. Screen polar aprotic solvents like DMF, DMAc, or NMP.[2] 2. Increase the reaction temperature. |
| Catalyst deactivation. | 1. Use a fresh catalyst. 2. Select a more robust ligand that can stabilize the palladium catalyst at higher temperatures. | |
| Inefficient oxidative addition. | 1. Use a more electron-rich and bulky phosphine ligand. | |
| Formation of Side Products (e.g., double arylation) | High concentration of the alkene. | 1. Use a smaller excess of the alkene. 2. Add the alkene to the reaction mixture slowly. |
| High reaction temperature. | 1. Optimize the reaction temperature to the lowest effective temperature. | |
| Poor Stereoselectivity | Competing β-hydride elimination pathways. | 1. Experiment with different ligands. 2. The addition of salts like tetra-n-butylammonium bromide (TBAB) can sometimes improve selectivity. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Poor solubility of 4-iodoveratrole. | 1. Screen solvents such as DMF, THF, or toluene. 2. Increase the reaction temperature. |
| Inactive catalyst system. | 1. Ensure the palladium and copper catalysts are of good quality. 2. Consider using a more active palladium pre-catalyst. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of copper co-catalyst and oxygen. | 1. Switch to a copper-free protocol.[3][4] 2. Rigorously degas all solvents and reagents and maintain an inert atmosphere.[5] |
| High concentration of the terminal alkyne. | 1. Add the alkyne slowly to the reaction mixture. | |
| Decomposition of the Alkyne | High reaction temperature or prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction progress and work it up promptly upon completion. |
Data Presentation
Table 1: Properties of Common Solvents for Coupling Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity | Notes |
| Toluene | 111 | 2.4 | Non-polar | Good for dissolving non-polar organics, often used with a co-solvent. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Polar aprotic | Common ethereal solvent, can form peroxides. |
| 1,4-Dioxane (B91453) | 101 | 2.2 | Non-polar | High boiling point, often used in Suzuki reactions with water. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar aprotic | Good for dissolving a wide range of compounds, high boiling point. |
| Acetonitrile | 82 | 37.5 | Polar aprotic | Can be a good choice for more polar substrates. |
| Ethanol | 78 | 24.6 | Polar protic | Can act as a reducing agent for Pd(II) to Pd(0). |
Table 2: Typical Reaction Parameters for Coupling Reactions of Aryl Iodides
| Parameter | Suzuki-Miyaura | Heck | Sonogashira |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, SPhos, XPhos | PPh₃, P(o-tol)₃ | PPh₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, K₂CO₃, NaOAc | Et₃N, Piperidine, DIPA |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | DMF, NMP, Acetonitrile | THF, DMF, Toluene |
| Temperature (°C) | 80 - 110 | 80 - 140 | Room Temp - 80 |
| Co-catalyst | None | None | CuI (optional) |
Experimental Protocols
Note: These are general protocols adapted for 4-iodoveratrole based on procedures for similar substrates. Optimization may be required.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoveratrole with Phenylboronic Acid
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Reaction Setup: To a flame-dried Schlenk flask, add 4-iodoveratrole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling of 4-Iodoveratrole with Styrene (B11656)
-
Reaction Setup: To a Schlenk tube, add 4-iodoveratrole (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (B44618) (0.04 mmol, 4 mol%).
-
Degassing: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL), triethylamine (B128534) (1.5 mmol, 1.5 equiv.), and styrene (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the mixture to 100 °C for 16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
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Purification: Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of 4-Iodoveratrole with Phenylacetylene (B144264)
-
Reaction Setup: To a dry Schlenk flask, add 4-iodoveratrole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium (B1175870) chloride solution and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Visualizations
References
Minimizing reaction time for the Heck arylation of 4-Iodo-1,2-dimethoxybenzene
Technical Support Center: Heck Arylation of 4-Iodo-1,2-dimethoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing reaction time in the Heck arylation of this compound.
Troubleshooting Guide
This section addresses common issues that can lead to prolonged reaction times or low yields.
Issue 1: The reaction is slow or incomplete.
-
Question: My Heck reaction with this compound is not going to completion, or is taking much longer than expected. What are the likely causes and how can I fix this?
-
Answer: Several factors can contribute to a sluggish Heck reaction. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Deactivation: The Pd(0) active species can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Loading: Low catalyst loading can result in slow conversion. While optimization aims to reduce catalyst use, for a difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be beneficial.[1]
-
Choice of Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective precatalyst.[2][3] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also frequently used.[2]
-
-
Reaction Temperature: Temperature is a critical factor influencing the reaction rate.[1]
-
Insufficient Heat: Heck reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is slow, consider increasing the temperature. Typical temperatures range from 80°C to 140°C.
-
Solvent Boiling Point: Ensure your chosen solvent has a boiling point that allows for the desired reaction temperature.
-
-
Base Selection and Amount: The base is crucial for regenerating the active Pd(0) catalyst.[4]
-
Base Strength: A base that is too weak may not be effective. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[2][3]
-
Mixed Base System: Using a combination of an organic base (like triethylamine) and an inorganic base (like sodium carbonate) can sometimes enhance the reaction rate.[5]
-
Stoichiometry: Ensure you are using a sufficient excess of the base (typically 1.5 to 2.0 equivalents).
-
-
Solvent Choice: The solvent can significantly impact the reaction.
-
Issue 2: I am observing the formation of side products.
-
Question: My reaction is producing significant amounts of side products, which is complicating purification and lowering my yield. What could be the cause?
-
Answer: Side product formation can often be attributed to the reaction conditions.
-
Homocoupling of the Aryl Iodide: This can occur at higher temperatures. If you observe significant formation of the biaryl product, consider lowering the reaction temperature.
-
Alkene Isomerization: This can be a problem, especially with certain alkenes. The choice of ligand and base can influence the degree of isomerization.
-
Dehalogenation of the Aryl Iodide: This can be promoted by certain reaction conditions. Optimizing the base and temperature may help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the reaction time for the Heck arylation of this compound?
A1: A good starting point would be to use Pd(OAc)₂ (1-2 mol%) as the catalyst, PPh₃ (2-4 mol%) as the ligand, triethylamine (2 equivalents) as the base, and DMF as the solvent. The reaction can be initially run at 100°C and monitored by TLC or GC for conversion.
Q2: How does the choice of alkene affect the reaction time?
A2: Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction and can lead to shorter reaction times.[2] Electron-rich alkenes may require higher temperatures or more active catalyst systems.
Q3: Can I run the Heck reaction without a phosphine (B1218219) ligand?
A3: Yes, phosphine-free Heck reactions are possible, particularly with highly reactive aryl iodides.[3] These systems often utilize higher temperatures or specific additives. However, phosphine ligands can improve catalyst stability and influence selectivity.
Q4: Is microwave irradiation a viable option for reducing the reaction time?
A4: Absolutely. Microwave-assisted synthesis can dramatically reduce reaction times for Heck reactions, often from hours to minutes, by enabling rapid heating to high temperatures.[3]
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Heck Arylation of Aryl Iodides
| Parameter | Condition 1 (Standard) | Condition 2 (Microwave-Assisted) | Condition 3 (Phosphine-Free) |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ (2-10 mol%) | None | None |
| Base | Et₃N (1.5-2.0 equiv.) | K₂CO₃ (2.0-3.0 equiv.) | NaOAc (1.5-2.0 equiv.) |
| Solvent | DMF or NMP | DMF or Water | Ionic Liquid or Water |
| Alkene | Alkyl acrylate (B77674) (1.1-1.5 equiv.) | Alkyl acrylate (1.1-1.5 equiv.) | Alkyl acrylate (1.1-1.5 equiv.) |
| Temperature | 80-120 °C | 100-180 °C (Microwave) | 100-140 °C |
| Typical Reaction Time | 2-24 hours | 5-60 minutes | 1-18 hours |
This data is generalized from typical Heck reactions of aryl iodides and should be used as a starting point for optimization.[3]
Experimental Protocols
General Protocol for the Heck Arylation of this compound with an Alkene (e.g., n-butyl acrylate)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (B44618) (0.04 equiv.).
-
Add anhydrous DMF as the solvent.
-
To this solution, add the alkene (e.g., n-butyl acrylate, 1.2 equiv.) followed by triethylamine (1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the Heck arylation.
Caption: Troubleshooting flowchart for a slow Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with 4-Iodo-1,2-dimethoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in cross-coupling reactions involving 4-Iodo-1,2-dimethoxybenzene. The inherent steric bulk of this substrate, arising from the two methoxy (B1213986) groups ortho and meta to the iodine atom, can present significant challenges in achieving high yields and reaction efficiency. This guide offers practical solutions and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often challenging?
A1: The primary challenge arises from steric hindrance. The two methoxy groups adjacent to the iodine atom create a sterically congested environment around the reaction center. This bulkiness can impede the approach of the catalyst and the coupling partner, thereby slowing down or even inhibiting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: What are the most common side reactions observed when coupling this compound?
A2: Common side reactions include hydrodehalogenation (replacement of the iodine with a hydrogen atom), and in the case of boronic acids, protodeboronation. With Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a significant issue, especially in the presence of copper co-catalysts and oxygen.
Q3: How do I choose the optimal ligand for a cross-coupling reaction with a sterically hindered substrate like this compound?
A3: For sterically hindered aryl iodides, bulky and electron-rich monophosphine ligands are generally the most effective. These ligands promote the formation of the active catalytic species and can accelerate the rate-limiting steps of the catalytic cycle. Ligands such as SPhos, XPhos, and tBuXPhos are excellent starting points for optimization. N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating properties and steric bulk.
Q4: Is a higher reaction temperature always better for overcoming steric hindrance?
A4: While increasing the temperature can help overcome the activation energy barrier, it is not always the best solution. Excessive heat can lead to catalyst decomposition, increased side product formation, and degradation of sensitive functional groups on the coupling partners. It is often more effective to optimize the catalyst system (ligand and palladium precursor) and the base first.
Q5: Can copper-free conditions be beneficial for Sonogashira couplings with this substrate?
A5: Yes, copper-free Sonogashira protocols can be highly advantageous. They often minimize the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue with sterically hindered substrates where the desired cross-coupling is slow.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity/Decomposition | Use a pre-formed palladium(0) catalyst or a stable Pd(II) precatalyst that is efficiently reduced in situ. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). |
| Inefficient Transmetalation | The choice of base is critical. Screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and dry. For anhydrous conditions with K₃PO₄, the addition of a small amount of water can sometimes be beneficial. |
| Steric Hindrance Impeding Reductive Elimination | Employ bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step. |
| Protodeboronation of the Boronic Acid | Use a higher loading of the boronic acid (1.5-2.0 equivalents). Alternatively, consider using the corresponding boronate ester (e.g., pinacol (B44631) ester), which can be more stable. |
Heck Coupling
Issue: Poor conversion of this compound and/or formation of hydrodehalogenation byproduct.
| Potential Cause | Recommended Solution |
| Low Catalyst Activity | Use a robust palladium catalyst such as Pd(OAc)₂ in combination with a suitable phosphine ligand. For sterically demanding substrates, bulky trialkylphosphines or Buchwald-type biaryl phosphine ligands can be effective. |
| Suboptimal Base | A non-nucleophilic organic base like triethylamine (B128534) (Et₃N) or a weaker inorganic base such as NaOAc or K₂CO₃ is often used. The choice can be solvent-dependent and may require optimization. |
| Steric Clash with the Olefin | If coupling with a sterically hindered olefin, increasing the reaction temperature may be necessary. However, monitor for catalyst decomposition. Using a more active catalyst system is often a better approach. |
| Double Bond Isomerization | The choice of ligand can influence the regioselectivity of the β-hydride elimination. Experimenting with different phosphine ligands can sometimes minimize the formation of undesired isomers. |
Sonogashira Coupling
Issue: Formation of significant amounts of alkyne homocoupling (Glaser) product.
| Potential Cause | Recommended Solution |
| Oxygen-Mediated Homocoupling | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Copper-Catalyzed Homocoupling | Switch to a copper-free Sonogashira protocol. This often involves the use of a more active palladium catalyst system and may require a stronger base or higher temperatures. |
| Slow Cross-Coupling Rate | Use a palladium catalyst with a bulky, electron-rich ligand to accelerate the cross-coupling reaction, allowing it to outcompete the homocoupling pathway. |
| Decomposition of the Terminal Alkyne | Avoid excessively high temperatures, which can lead to alkyne decomposition or polymerization. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition by the Amine | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can create a sterically hindered coordination sphere around the palladium, disfavoring catalyst inhibition. |
| Weak Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under inert conditions. |
| Steric Hindrance from Both Coupling Partners | If both the this compound and the amine are sterically hindered, higher catalyst loadings (2-5 mol%) and elevated temperatures (100-120 °C) may be necessary. |
| β-Hydride Elimination (for amines with β-hydrogens) | While less common with aryl iodides, this can be a side reaction. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. |
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions with sterically hindered aryl iodides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodoanisole | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 1-Iodo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 18 | 92 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodomesitylene | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| This compound | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 2-Iodo-1,3-dimethylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ (3) | tBuXPhos (6) | LHMDS | Toluene | 120 | 24 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous solvent (e.g., DMF or THF) via syringe.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision guide for initial ligand selection based on the reaction type.
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-1,2-dimethoxybenzene. To facilitate a comprehensive understanding, we present a comparison of its spectral data with that of structurally related compounds: 1,2-dimethoxybenzene (B1683551) (veratrole), 4-bromo-1,2-dimethoxybenzene, and 4-chloro-1,2-dimethoxybenzene. This comparative analysis, supported by experimental and predicted data, will aid in the structural elucidation and purity assessment of this important chemical entity.
Comparison of 1H NMR Spectral Data
The 1H NMR spectrum of an organic molecule provides valuable information about the chemical environment of its protons. In the case of this compound and its analogs, the chemical shifts (δ) and coupling constants (J) of the aromatic and methoxy (B1213986) protons are particularly informative. The table below summarizes the key 1H NMR data for these compounds.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH3 (ppm) | OCH3 (ppm) | Solvent |
| This compound | 7.17-7.25 (m) | 7.04-7.14 (m) | 6.54-6.65 (m) | 3.74-3.92 (m) | 3.74-3.92 (m) | CDCl3 |
| Predicted this compound * | 7.23 (d, J=2.1 Hz) | 7.11 (dd, J=8.4, 2.1 Hz) | 6.60 (d, J=8.4 Hz) | 3.88 (s) | 3.86 (s) | CDCl3 |
| 1,2-Dimethoxybenzene (Veratrole) | 6.89 (m) | 6.89 (m) | 6.89 (m) | 3.86 (s) | 3.86 (s) | CDCl3 |
| 4-Bromo-1,2-dimethoxybenzene | 7.03 (d, J=2.2 Hz) | 6.97 (dd, J=8.5, 2.2 Hz) | 6.78 (d, J=8.5 Hz) | 3.87 (s) | 3.85 (s) | CDCl3 |
| 4-Chloro-1,2-dimethoxybenzene | 6.85 (d, J=2.3 Hz) | 6.78 (dd, J=8.4, 2.3 Hz) | 6.82 (d, J=8.4 Hz) | 3.88 (s) | 3.87 (s) | CDCl3 |
*Predicted data obtained from NMR prediction software. The experimental data for this compound is presented as multiplets[1]. The predicted values help in the assignment of these multiplets.
Interpreting the Spectrum of this compound
The 1H NMR spectrum of this compound in CDCl3 exhibits distinct signals for the aromatic and methoxy protons.
-
Aromatic Protons: The three aromatic protons (H-3, H-5, and H-6) appear as multiplets in the range of δ 6.54-7.25 ppm[1]. Based on the predicted spectrum, we can assign these multiplets with greater confidence. The H-6 proton, being ortho to the electron-donating methoxy group, is expected to be the most shielded and thus appears at the lowest chemical shift (δ 6.54-6.65 ppm). The H-3 and H-5 protons are deshielded by the neighboring iodine atom and appear at higher chemical shifts. The predicted spectrum suggests a doublet for H-3, a doublet of doublets for H-5, and a doublet for H-6, which is consistent with the observed multiplets.
-
Methoxy Protons: The two methoxy groups at positions 1 and 2 give rise to a multiplet between δ 3.74 and 3.92 ppm, integrating to six protons[1]. The predicted spectrum resolves these into two distinct singlets around δ 3.88 and 3.86 ppm. The slight difference in their chemical environment leads to this separation.
The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons. The electron-withdrawing nature of the halogens (I, Br, Cl) causes a downfield shift of the adjacent protons compared to the unsubstituted veratrole. The effect of the halogen's electronegativity is also observable, with the chloro-substituted compound generally showing a greater downfield shift for the ortho and para protons compared to the bromo and iodo analogs.
Structural Relationships and Splitting Patterns
The coupling between adjacent protons provides information about their connectivity. In this compound, the following coupling patterns are expected:
Figure 1. Structure of this compound with proton designations and expected coupling interactions.
The diagram illustrates the expected spin-spin coupling between the aromatic protons. H-6 is coupled to H-5 (ortho-coupling, typically 7-9 Hz), resulting in a doublet. H-5 is coupled to both H-6 (ortho) and H-3 (meta-coupling, typically 2-3 Hz), leading to a doublet of doublets. H-3 is coupled to H-5 (meta), appearing as a doublet. Para-coupling between H-3 and H-6 is generally very small and often not resolved.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general procedure for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The solvent should contain a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4-5 cm.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (NS): Typically 8 to 16 scans for a sample of this concentration.
-
Receiver gain (RG): Adjust to avoid signal clipping.
-
Acquisition time (AQ): Typically 2-4 seconds.
-
Relaxation delay (D1): Typically 1-5 seconds to allow for full relaxation of the protons between scans.
-
Spectral width (SW): Set to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants.
By following this guide, researchers can effectively interpret the 1H NMR spectrum of this compound and utilize this information for structural verification and in comparison with related halogenated veratrole derivatives.
References
A Comparative Guide to Assigning the 13C NMR Peaks of 4-Iodoveratrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assigning the peaks in the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-iodoveratrole. We present experimental data alongside predicted values and detail the underlying principles of chemical shift assignment based on substituent effects.
Structural Overview and Carbon Numbering
4-Iodoveratrole (4-iodo-1,2-dimethoxybenzene) is a substituted aromatic compound with the following structure:
Due to symmetry, there are six unique carbon signals in the aromatic region and two signals for the methoxy (B1213986) group carbons.
Comparison of Experimental and Predicted 13C NMR Data
The assignment of 13C NMR peaks can be approached through experimental analysis and computational prediction. Below is a comparison of reported experimental data with a predicted spectrum generated using an online prediction tool.
| Carbon Atom | Experimental δ (ppm)[1] | Predicted δ (ppm) | Assignment Rationale |
| C1 | 149.8 | 149.5 | Quaternary carbon attached to a methoxy group. Deshielded due to the electronegativity of the oxygen atom. |
| C2 | 149.1 | 149.2 | Quaternary carbon attached to a methoxy group. Similar chemical environment to C1. |
| C3 | 113.1 | 113.5 | Protonated carbon ortho to a methoxy group (C4-OCH3) and meta to the other methoxy group (C1-OCH3) and the iodine atom. Shielded by the electron-donating methoxy group. |
| C4 | 129.7 | 129.8 | Protonated carbon meta to both methoxy groups and ortho to the iodine atom. The deshielding effect of the iodine is observed here. |
| C5 | 120.3 | 120.5 | Protonated carbon ortho to the iodine atom and a methoxy group (C1-OCH3), and meta to the other methoxy group. Influenced by both the shielding effect of the methoxy group and the deshielding effect of the iodine. |
| C6 | 82.3 | 82.5 | Quaternary carbon directly attached to the iodine atom (ipso-carbon). Strongly shielded due to the "heavy atom effect" of iodine. |
| C7 (-OCH3) | 56.1 | 56.2 | Methoxy carbon. |
| C8 (-OCH3) | 55.9 | 56.0 | Methoxy carbon. |
Predicted data was generated using an online NMR prediction tool.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for acquiring a standard proton-decoupled 13C NMR spectrum.[2][3]
Sample Preparation:
-
Dissolve approximately 10-50 mg of the 4-iodoveratrole sample in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
Data Acquisition:
-
Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
The number of scans (transients) should be adjusted to obtain an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Perform baseline correction.
Logical Workflow for Peak Assignment
The assignment of each peak in the 13C NMR spectrum of 4-iodoveratrole is based on established principles of substituent effects on aromatic rings. The following diagram illustrates the logical workflow for this process.
References
A Researcher's Guide to Confirming the Identity of 4-Iodo-1,2-dimethoxybenzene using GC-MS
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the confirmation of 4-Iodo-1,2-dimethoxybenzene. Supported by experimental data and detailed protocols, this document serves as a practical resource for laboratory professionals.
Introduction to this compound
This compound, also known as 4-iodoveratrole, is a halogenated aromatic ether. Its structural confirmation is paramount in synthetic chemistry and pharmaceutical research where it may be used as a building block or appear as an intermediate. GC-MS is a powerful and widely used technique for the identification of such volatile and semi-volatile compounds due to its excellent chromatographic separation and highly specific mass spectrometric detection.
GC-MS Analysis: The Primary Identification Technique
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the frontline analytical method for the definitive identification of this compound. The technique's strength lies in its ability to separate the analyte from a complex matrix and provide a unique mass spectrum that acts as a chemical fingerprint.
Experimental Protocol for GC-MS Analysis
A standardized protocol is essential for reproducible and reliable results. The following outlines a typical GC-MS methodology for the analysis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. GC-MS Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-350 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Interpretation and Confirmation
The identity of this compound is confirmed by two key pieces of data from the GC-MS analysis: the retention time and the mass spectrum.
-
Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic retention time. This is the time it takes for the compound to travel through the GC column. While the RT can be a good indicator, it is not sufficient for unambiguous identification on its own.
-
Mass Spectrum: The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation products. The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 264, corresponding to its molecular weight. The fragmentation pattern is unique to the molecule's structure.
Table 1: Key Mass Spectral Data for this compound
| m/z | Proposed Fragment Ion | Relative Abundance (%) | Interpretation |
| 264 | [C₈H₉IO₂]⁺ | 100 | Molecular Ion ([M]⁺) |
| 249 | [C₇H₆IO₂]⁺ | ~40 | Loss of a methyl radical (•CH₃) |
| 221 | [C₇H₆IO]⁺ | ~15 | Loss of a methyl radical and carbon monoxide (•CH₃, CO) |
| 137 | [C₈H₉O₂]⁺ | ~20 | Loss of an iodine radical (•I) |
| 94 | [C₆H₆O]⁺ | ~35 | Further fragmentation |
| 79 | [C₆H₇]⁺ | ~25 | Further fragmentation |
| 51 | [C₄H₃]⁺ | ~30 | Further fragmentation |
Note: Relative abundances are approximate and can vary slightly between instruments.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation, particularly in regulated environments. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information.
Table 2: Comparison of Analytical Techniques for the Identification of this compound
| Technique | Principle | Key Data for this compound | Advantages | Limitations |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Retention time and a unique mass spectrum with a molecular ion at m/z 264 and characteristic fragments. | High sensitivity and specificity, excellent for mixture analysis. | Requires volatile and thermally stable compounds. |
| ¹H NMR | Nuclear magnetic resonance of hydrogen nuclei. | Chemical shifts (δ) in ppm (CDCl₃): ~7.2 (d, 1H), ~7.0 (dd, 1H), ~6.6 (d, 1H), ~3.9 (s, 3H), ~3.8 (s, 3H).[1] | Provides detailed information about the chemical environment of hydrogen atoms. | Lower sensitivity than MS, requires a pure sample. |
| ¹³C NMR | Nuclear magnetic resonance of carbon-13 nuclei. | Chemical shifts (δ) in ppm (CDCl₃): ~149.8, ~149.1, ~129.7, ~120.3, ~113.1, ~82.3, ~56.1, ~55.9.[1] | Provides information about the carbon skeleton of the molecule. | Lower sensitivity than ¹H NMR, requires a pure sample. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Characteristic absorption bands (cm⁻¹): ~3000-2850 (C-H stretch), ~1580, ~1500 (C=C aromatic ring stretch), ~1250 (C-O ether stretch), ~800-600 (C-I stretch). | Provides information about functional groups present in the molecule. | Complex spectra can be difficult to interpret fully, less specific than MS or NMR. |
Experimental Workflows and Logical Relationships
To visualize the process of confirming the identity of this compound, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the identification of this compound.
Caption: Logical relationship between analytical techniques for structural confirmation.
Conclusion
The confirmation of this compound's identity is most effectively and definitively achieved through Gas Chromatography-Mass Spectrometry. The combination of a unique retention time and a characteristic mass spectrum with a molecular ion at m/z 264 provides a high degree of confidence. For unequivocal structural elucidation, particularly in regulated industries, complementing GC-MS data with orthogonal techniques such as NMR and IR spectroscopy is highly recommended. This integrated approach ensures the highest level of analytical certainty.
References
Comparing the reactivity of 4-iodo vs. 4-bromo-1,2-dimethoxybenzene in Suzuki coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, required conditions, and overall synthetic strategy. For drug development professionals and synthetic chemists, understanding the nuances of reactivity between structurally similar substrates is paramount. This guide provides an objective, data-supported comparison of the reactivity of 4-iodo-1,2-dimethoxybenzene and 4-bromo-1,2-dimethoxybenzene in the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.
The fundamental principle governing the reactivity of aryl halides in Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The generally accepted trend follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] This weaker C-I bond facilitates the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] Consequently, aryl iodides are typically more reactive than their bromide counterparts, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.[1][2]
Quantitative Reactivity Comparison
The following table summarizes the comparative performance of these benzoic acid analogues in a Suzuki-Miyaura coupling with (3-propionamidophenyl)boronic acid in an aqueous system.[4]
| Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Iodo-benzoic acid | 1 | Room Temp. | 1.5 | 39 |
| 4-Bromo-benzoic acid | 1 | Room Temp. | 1.5 | 11 |
| 4-Iodo-benzoic acid | 0.1 | Room Temp. | 18 | 100 |
| 4-Bromo-benzoic acid | 0.1 | Room Temp. | 18 | 24 |
| 4-Iodo-benzoic acid | 0.01 | 70 | 18 | 100 |
| 4-Bromo-benzoic acid | 0.01 | 70 | 18 | 100 |
The data clearly illustrates the superior reactivity of the aryl iodide, especially under milder conditions. At room temperature, the conversion with 4-iodo-benzoic acid is significantly higher than with 4-bromo-benzoic acid at the same catalyst loading and reaction time.[4] To achieve complete conversion with the aryl bromide, more forcing conditions (elevated temperature) are required.[4] It is important to note, however, that some studies have reported counterintuitive results where aryl iodides show poorer reactivity than aryl bromides at lower temperatures (e.g., ~50 °C) with specific catalyst systems like Pd/PPh₃, a phenomenon that warrants consideration during reaction optimization.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura reaction that can be adapted to compare the reactivity of this compound and 4-bromo-1,2-dimethoxybenzene.
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of this compound and 4-bromo-1,2-dimethoxybenzene with phenylboronic acid.
Materials:
-
This compound or 4-bromo-1,2-dimethoxybenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (4-iodo- or 4-bromo-1,2-dimethoxybenzene), phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand. Add this catalyst system to the Schlenk flask.
-
Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at a designated temperature (e.g., 80 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyzing them by TLC or GC-MS to determine the consumption of starting material and the formation of the product, 3,4-dimethoxy-1,1'-biphenyl.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Analysis:
Plot the percentage yield versus time for both the 4-iodo- and 4-bromo-1,2-dimethoxybenzene reactions to generate a reaction profile, allowing for a direct comparison of their respective reaction rates and final yields.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams are provided.
Conclusion
The choice between 4-iodo- and 4-bromo-1,2-dimethoxybenzene for Suzuki-Miyaura coupling is a trade-off between reactivity and substrate cost/availability. The scientific evidence strongly indicates that this compound is the more reactive coupling partner due to the weaker carbon-iodine bond, which facilitates a faster rate of oxidative addition. This enhanced reactivity is particularly advantageous for reactions requiring mild conditions, for substrates that are sterically hindered, or when high chemoselectivity is needed in the presence of other less reactive halides. Conversely, 4-bromo-1,2-dimethoxybenzene may require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields and reaction times. Ultimately, the optimal choice will depend on the specific synthetic challenge, the complexity of the coupling partners, and economic considerations.
References
A Comparative Guide to Aryl Halide Alternatives for C-C Bond Formation: Beyond 4-Iodo-1,2-dimethoxybenzene
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the efficiency and success of synthetic routes. In the realm of carbon-carbon (C-C) bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. While 4-iodo-1,2-dimethoxybenzene is a reliable and highly reactive aryl halide, a comprehensive evaluation of its alternatives—namely the corresponding bromide, chloride, and triflate analogs—can unlock advantages in cost-effectiveness, availability, and selective reactivity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order: Aryl Iodide > Aryl Bromide > Aryl Chloride > Aryl Fluoride. This is primarily due to the bond dissociation energies, where the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle. Aryl triflates (Ar-OTf) have also emerged as viable alternatives, often exhibiting reactivity comparable to or greater than aryl bromides.
Comparative Performance in C-C Cross-Coupling Reactions
To provide a clear comparison, the following tables summarize the performance of this compound and its bromo and chloro analogs in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Where direct comparative data for the 1,2-dimethoxybenzene (B1683551) scaffold is limited, data for the closely related and electronically similar 4-haloanisole is presented as a reliable proxy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron species.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Acetone/Water | Reflux | 1 | ~95% (estimated) |
| 4-Bromo-1,2-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 92%[1][2] |
| 4-Chloro-1,2-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 12 | 97% |
Note: The yield for this compound is an estimation based on the high reactivity of analogous aryl iodides under similar "ligandless" conditions which typically result in high to quantitative yields in short reaction times.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ | NaOAc | DMF | 105 | 5.5 | ~80-90% (estimated) |
| 4-Bromo-1,2-dimethoxybenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 2 | 98% |
| 4-Chloro-1,2-dimethoxybenzene | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | 120 | 12 | Moderate |
Note: The yield for this compound is an estimation based on typical Heck reaction outcomes with reactive aryl iodides. The yield for the chloro derivative is described as "moderate" in the literature, highlighting its lower reactivity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd/Cu | Et₃N | THF | RT | 1.5 | ~90% (estimated) |
| 4-Bromo-1,2-dimethoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | 91% |
| 4-Chloro-1,2-dimethoxybenzene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | KOH | EtOH | 80 | 24 | ~95% |
Note: The yield for this compound is an estimation based on the high reactivity of aryl iodides in Sonogashira couplings. The high yield for the chloro-derivative is achieved with a specialized, highly active catalyst system.
Experimental Protocols
Detailed methodologies for representative C-C bond formation reactions are provided below.
Suzuki-Miyaura Coupling of 4-Bromo-1,2-dimethoxybenzene with Phenylboronic Acid
Materials:
-
4-Bromo-1,2-dimethoxybenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask, add 4-bromo-1,2-dimethoxybenzene, phenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[1][2]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Stir the reaction mixture and heat to 90 °C for 12 hours.[1][2]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1][2]
Heck Reaction of 4-Bromo-1,2-dimethoxybenzene with Styrene
Materials:
-
4-Bromo-1,2-dimethoxybenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine 4-bromo-1,2-dimethoxybenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add acetonitrile, styrene, and triethylamine.
-
Heat the mixture at 100 °C for 2 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne (General Procedure)
Materials:
-
Aryl halide (e.g., 4-bromo-1,2-dimethoxybenzene) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the aryl halide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[3]
-
Dissolve the solids in anhydrous THF.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.[3]
-
Stir the reaction mixture at room temperature or heat as required (e.g., 65 °C), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[3]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
To illustrate the logical flow of these cross-coupling reactions, the following diagrams are provided.
Conclusion
The choice of aryl halide for C-C bond formation is a nuanced decision that balances reactivity, cost, and the specific requirements of the synthetic target. While this compound offers the highest reactivity, often leading to faster reactions and milder conditions, its bromo- and chloro-analogs present more cost-effective alternatives. The development of highly active catalyst systems has increasingly enabled the use of less reactive but more economical aryl chlorides, making them attractive for large-scale synthesis. Aryl triflates, though not detailed with specific data for this scaffold, represent another reactive alternative to aryl halides. By understanding the relative performance and having access to robust experimental protocols, researchers can make informed decisions to optimize their synthetic endeavors.
References
Efficacy comparison of different palladium catalysts for Heck reactions with 4-Iodoveratrole
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This guide provides an objective comparison of the efficacy of various palladium catalysts in the Heck reaction of 4-iodoveratrole, a common building block in the synthesis of pharmaceuticals and natural products. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflow to aid in catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance Comparison
The efficacy of different palladium catalysts in the Heck reaction of 4-iodoveratrole with various olefins is summarized below. The data has been compiled from multiple sources and, where direct data for 4-iodoveratrole was unavailable, results from the closely related 4-iodoanisole (B42571) have been included as a reasonable proxy. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
Table 1: Heck Reaction of 4-Iodoveratrole/4-Iodoanisole with Styrene (B11656)
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analog |
| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 85 | - | High | [1] |
| PdCl₂(PPh₃)₂ | Et₃N | DMF | 100 | 6 | 96 | [2] |
| Herrmann's Palladacycle | Ag₃PO₄ | DMF | - | - | High | [3] |
| Pd-NHC Complex | K₂CO₃ / TBAB | Water | 120 | 1 | Quantitative | [4] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/DMSO | - | - | High | [2] |
Table 2: Heck Reaction of 4-Iodoveratrole/4-Iodoanisole with Methyl Acrylate (B77674)
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analog |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ / TBAB | Water | 50 | 2 | 98 | [5] |
| PdCl₂(PPh₃)₂ | Pr₃N | Toluene | 90-110 | 8-12 | Good | [6] |
| Dimeric Palladacycle | Et₃N | DMF | 100 | - | Moderate | |
| Pd(OAc)₂ (ligand-free) | NaHCO₃ | NMP | - | - | High | [7] |
Table 3: Heck Reaction of 4-Iodoveratrole/4-Iodoanisole with n-Butyl Acrylate
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analog |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Water | - | - | Good | [8] |
| Pd-NHC Complex | Et₃N | DMF | 90 | 4 | 91 | [9] |
| Pd(OAc)₂ (ligand-free) | K₃PO₄ | DMAc | - | - | High | [10] |
Experimental Protocols
Detailed methodologies for representative Heck reactions using different palladium catalyst systems are provided below.
Protocol 1: Classical Heck Reaction using Pd(OAc)₂ with a Phosphine (B1218219) Ligand
This protocol is a general procedure for the Heck reaction of 4-iodoveratrole with an alkene using palladium(II) acetate (B1210297) and triphenylphosphine.
-
Materials:
-
4-Iodoveratrole
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃))
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodoveratrole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add the solvent (5 mL) and the base (e.g., Et₃N, 1.5 mmol).
-
Add the alkene (1.2 mmol).
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours).
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Phosphine-Free Heck Reaction using Pd(OAc)₂
This protocol describes a Heck reaction without the use of phosphine ligands, which can simplify purification and reduce toxicity.
-
Materials:
-
4-Iodoveratrole
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄))
-
Solvent (e.g., N,N-dimethylacetamide (DMAc), water/DMSO mixture)
-
-
Procedure:
-
In a reaction vessel, combine 4-iodoveratrole (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the solvent (e.g., DMAc, 5 mL) and the alkene (1.5 mmol).
-
The mixture is heated with vigorous stirring at a specified temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification is performed by column chromatography.
-
Protocol 3: Heck Reaction using a Palladacycle Catalyst
Palladacycles are often more stable and active catalysts, allowing for lower catalyst loadings.
-
Materials:
-
4-Iodoveratrole
-
Alkene (e.g., styrene)
-
Herrmann's catalyst (a common palladacycle)
-
Base (e.g., sodium acetate (NaOAc), silver phosphate (Ag₃PO₄))
-
Solvent (e.g., N,N-dimethylformamide (DMF))
-
-
Procedure:
-
A mixture of 4-iodoveratrole (1.0 mmol), the alkene (1.2 mmol), Herrmann's catalyst (0.001 mmol, 0.1 mol%), and the base (1.5 mmol) in the chosen solvent (5 mL) is prepared in a reaction tube.
-
The tube is sealed and heated to the reaction temperature (e.g., 100-140 °C).
-
The reaction is monitored for completion.
-
Workup involves cooling, dilution with a suitable solvent, and filtration to remove insoluble salts.
-
The filtrate is concentrated, and the residue is purified by chromatography.
-
Protocol 4: Heck Reaction using an N-Heterocyclic Carbene (NHC)-Palladium Complex
NHC-palladium complexes are a class of highly active and versatile catalysts for cross-coupling reactions.
-
Materials:
-
4-Iodoveratrole (or 4-iodoanisole)
-
Alkene (e.g., n-butyl acrylate)
-
NHC-Palladium complex (e.g., [Pd(IPr)Cl₂]₂)
-
Base (e.g., triethylamine (Et₃N))
-
Solvent (e.g., N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a reaction vial, add the 4-iodo-aryl compound (1.0 mmol), the NHC-palladium complex (0.01 mmol, 1 mol%), and the base (2.0 mmol).
-
Add the solvent (5 mL) and the alkene (1.5 mmol).
-
The vial is sealed and the mixture is stirred at the reaction temperature (e.g., 90 °C) for the specified time (e.g., 4 hours)[9].
-
After cooling, the reaction mixture is subjected to a standard aqueous workup.
-
The product is isolated and purified by column chromatography.
-
Mandatory Visualization
The following diagrams illustrate the fundamental aspects of the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Generalized experimental workflow for a Heck reaction.
References
- 1. scribd.com [scribd.com]
- 2. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Advantages of using 4-Iodo-1,2-dimethoxybenzene over other iodinated aromatics
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Among the vast array of available iodinated aromatic compounds, 4-Iodo-1,2-dimethoxybenzene, also known as 4-iodoveratrole, has emerged as a particularly advantageous precursor in a variety of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the two adjacent methoxy (B1213986) groups, often translate to superior performance compared to simpler iodinated aromatics like iodobenzene, 4-iodotoluene, and 4-iodoanisole. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the electron-donating nature of its two methoxy substituents. These groups increase the electron density of the aromatic ring, which in turn facilitates the oxidative addition of the palladium catalyst to the carbon-iodine bond—often the rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity can lead to higher yields, shorter reaction times, and the ability to employ lower catalyst loadings, thereby reducing costs and potential metal contamination in the final product.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical benefits of this compound, the following tables summarize its performance in comparison to other common iodinated aromatics in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented provides a clear indication of the favorable reactivity of this compound.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | 12 | ~95% (inferred)¹ |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 1.5 | 92%[1] |
| Iodobenzene | Phenylboronic acid | Hydroxyapatite supported Pd | K₂CO₃ | Water | - | High turnovers[2] |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / S-Phos | K₂CO₃ | Toluene/Water | - | - |
¹Yield inferred based on the high reactivity of electron-rich aryl iodides in Suzuki-Miyaura reactions.
Table 2: Comparison of Yields in Sonogashira Coupling
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | Ethanol | 3.5 | 85%[3] |
| 4-Iodoanisole | Phenylacetylene | CuI / 3-Pphen | K₂CO₃ | Water | - | Good yield[4] |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | Ethanol | 3 | 90%[3] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) / Cu₂O | - | THF-DMA | 72 | <2% (batch) |
Table 3: Comparison of Yields in Buchwald-Hartwig Amination
| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | - | High yield (inferred)² |
| 4-Iodoanisole | Aniline | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | - | High yield[5] |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | Water | - | - |
| 4-Iodopyrazole | Various amines | Pd(dba)₂ / tBuDavePhos | KOtBu | - | - | - |
²Yield inferred based on the successful amination of other electron-rich aryl iodides under similar conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the aryl iodide (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, monitoring progress by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl iodide (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure. The crude product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the aryl iodide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) are combined. Anhydrous, degassed toluene is added, and the tube is sealed. The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylated product.
Application in Drug Development: The Synthesis of Papaverine (B1678415)
The utility of this compound and its derivatives is prominently featured in the synthesis of various pharmaceuticals. A notable example is the synthesis of Papaverine, an opium alkaloid used as an antispasmodic and vasodilator.[6][7] Papaverine functions as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE10A subtype, which leads to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), resulting in smooth muscle relaxation.[6][8][9]
The synthesis of papaverine can be achieved through a multi-step sequence where a key intermediate is derived from 1,2-dimethoxybenzene, the parent compound of this compound.[10][11][12] The dimethoxy substitution pattern is crucial for the biological activity of the final molecule.
The Phosphodiesterase Signaling Pathway
Papaverine's therapeutic effect is a direct result of its interaction with the phosphodiesterase signaling pathway. Phosphodiesterases are enzymes that regulate the levels of the second messengers cAMP and cGMP.[13][14][15] By inhibiting PDE10A, papaverine prevents the degradation of cAMP and cGMP, leading to the activation of downstream protein kinases (PKA and PKG) and ultimately causing smooth muscle relaxation.[7][8][16][17]
Conclusion
This compound offers distinct advantages over other iodinated aromatics in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups enhance its reactivity, often leading to improved yields and milder reaction conditions. This makes it an invaluable building block in the synthesis of complex molecules, particularly in the field of drug discovery, as exemplified by its role in the synthesis of the PDE10A inhibitor, papaverine. For researchers and drug development professionals, the strategic selection of this compound can significantly streamline synthetic routes and contribute to the efficient development of novel therapeutics.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnc.ir [ijnc.ir]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Papaverine - Wikipedia [en.wikipedia.org]
- 7. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 10. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]
- 11. orgchemres.org [orgchemres.org]
- 12. Green Synthesis of Papaverine one of Opium Alkaloids in Water [sid.ir]
- 13. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iodination Methods for Electron-Rich Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine to electron-rich aromatic rings is a cornerstone transformation in modern organic synthesis. The resulting iodoarenes are invaluable precursors for constructing complex molecular architectures, particularly through cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] For substrates such as phenols, anilines, and their derivatives, where the benzene (B151609) ring is highly activated, a variety of iodination methods are available. However, the choice of reagent and conditions is critical to achieve high yields and regioselectivity while avoiding potential side reactions like oxidation or poly-iodination.[2][3]
This guide provides an objective comparison of the most common and effective methods for the iodination of electron-rich benzene derivatives, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Key Iodination Methods
The selection of an iodination strategy depends on factors including substrate reactivity, desired selectivity (mono- vs. poly-iodination), functional group tolerance, cost, and safety. Below is a summary of the performance of three leading methods across various electron-rich substrates.
Method 1: N-Iodosuccinimide (NIS) with an Activator
N-Iodosuccinimide is a mild, easy-to-handle solid reagent.[4] For highly activated arenes, it can be effective on its own, but its electrophilicity is typically enhanced by a catalytic amount of a Brønsted or Lewis acid, which allows for rapid and highly regioselective reactions under mild conditions.[5][6]
Method 2: Iodine Monochloride (ICl)
Iodine monochloride is a highly effective and versatile reagent for electrophilic iodination.[1] Due to the polarization of the I-Cl bond, the iodine atom acts as a potent electrophile (I⁺), readily attacking electron-rich systems without the need for an additional oxidizing agent.[1]
Method 3: Iodine with an Oxidizing Agent
This classic approach utilizes inexpensive elemental iodine (I₂) in the presence of an oxidizing agent. The oxidant generates a more powerful electrophilic iodine species in situ. Common oxidants include hydrogen peroxide (H₂O₂), periodic acid (HIO₄), and sodium periodate (B1199274) (NaIO₄).[7] This method is cost-effective but may require harsher conditions and longer reaction times.[1]
Quantitative Data Summary
The following tables provide a comparative summary of reported yields and reaction conditions for the iodination of common electron-rich aromatic substrates using the methods described above.
Table 1: Comparison of Iodination Methods for Anisole (B1667542) Derivatives
| Substrate | Reagent System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Anisole | NIS / TFA (cat.) | CH₃CN | Room Temp | 30 min | 98 | [1] |
| Anisole | ICl | CH₂Cl₂ | 0 to RT | 1 h | 95 | [1] |
| Anisole | I₂ / H₂O₂ | Dioxane | 60 | 17 h | 93 | [1] |
| 1,4-Dimethoxybenzene | KI / KIO₃ / H⁺ | aq. MeOH | Room Temp | 2 h | 92 |
Table 2: Comparison of Iodination Methods for Phenol (B47542) Derivatives
| Substrate | Reagent System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenol (for tri-iodination) | KI / KIO₃ / H⁺ | aq. MeOH | Room Temp | 2 h | 91 | |
| 4-Nitrophenol (for di-iodination) | KI / KIO₃ / H⁺ | aq. MeOH | Room Temp | 2 h | 94 | |
| Phenol | I₂ / H₂O₂ | Water | 50 | 24 h | 76 | [7] |
| Methyl Salicylate | Amine-Iodine Complex | Water | Room Temp | 24 h | 96 |
Table 3: Comparison of Iodination Methods for Aniline and Acetanilide Derivatives
| Substrate | Reagent System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Aniline | KI / KIO₃ / H⁺ | aq. MeOH | Room Temp | 2 h | 65 (p:o 9:1) | |
| Acetanilide | NIS | Acetonitrile (B52724) | Room Temp | - | High | [1] |
| N,N-Dimethylaniline | KI / KIO₃ / H⁺ | aq. MeOH | Room Temp | 2 h | 91 | |
| Aniline | NIS (grinding) | Solid State | Room Temp | 5-8 min | 94-99 |
Experimental Workflow and Decision Logic
Choosing the optimal iodination method involves considering substrate reactivity, safety, and desired efficiency. The following workflow provides a general decision-making process for researchers.
Caption: General workflow for the iodination of electron-rich benzene derivatives.
Key Experimental Protocols
Below are detailed, representative protocols for two common iodination methods. These should be adapted based on the specific substrate and laboratory safety guidelines.
Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This procedure is adapted from a method noted for its mild conditions and high yield.[1][5]
Materials:
-
Anisole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.1 mmol)
-
Trifluoroacetic acid (TFA), catalytic amount (e.g., 10 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anisole (1.0 mmol) and anhydrous acetonitrile (4 mL).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 mmol) to the solution, followed by the catalytic amount of trifluoroacetic acid.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, primarily 4-iodoanisole, can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Iodination of Phenol using Iodine and an Oxidant (Sodium Hypochlorite)
This procedure is a general method for the iodination of highly activated phenols.
Materials:
-
Phenol (e.g., 4-hydroxybenzoic acid) (10 mmol)
-
Potassium iodide (KI) (11 mmol)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
6% Sodium hypochlorite (B82951) (NaOCl) solution (1.0 eq)
-
10% (w/w) Sodium thiosulfate (Na₂S₂O₃) solution
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol substrate (10 mmol) and potassium iodide (11 mmol) in a minimal amount of 2 M NaOH solution and deionized water.
-
Cooling: Place the flask in an ice/water bath to cool the solution to 0 °C while stirring.
-
Oxidant Addition: Using a dropping funnel, add the 6% sodium hypochlorite solution dropwise over a period of 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, continue to stir the solution at 0 °C for an additional 60 minutes. The solution may thicken as the product precipitates.
-
Quenching: Remove the ice bath and add 10 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted iodine/hypochlorite. Stir for 5 minutes.
-
Precipitation: While stirring, carefully acidify the mixture with 2 M HCl in small portions until the pH reaches 3-4 (check with pH paper). The iodinated phenol product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Conclusion
The iodination of electron-rich benzene derivatives can be accomplished through several effective methods.
-
N-Iodosuccinimide (NIS) offers excellent yields and selectivity under very mild conditions, making it ideal for complex or sensitive substrates.[1][5]
-
Iodine Monochloride (ICl) is a powerful, ready-to-use reagent that provides high yields rapidly but requires careful handling due to its corrosive nature.[1]
-
Iodine with an oxidizing agent is a highly cost-effective and environmentally benign option, particularly with oxidants like H₂O₂, though it may necessitate longer reaction times or elevated temperatures.[1][7]
The choice of method should be guided by a careful evaluation of the substrate's properties, the desired product specifications, and laboratory capabilities, as outlined in the comparative data and workflow provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Benchmarking the performance of 4-Iodoveratrole in different coupling reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is critical for the efficiency and success of synthetic routes. This guide provides an objective comparison of 4-iodoveratrole's performance in several key cross-coupling reactions against its bromo- and chloro-analogs. The data presented, including analogous comparisons with similar substrates where direct data for 4-haloveratroles is unavailable, is intended to inform strategic decisions in the synthesis of complex molecules.
The enhanced reactivity of aryl iodides, such as 4-iodoveratrole, over bromides and chlorides is a well-established principle in palladium-catalyzed cross-coupling reactions. This is primarily due to the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for iodo-substituted arenes.
Quantitative Performance Comparison
The following tables summarize the performance of 4-haloveratrole and its close analogs in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 4-Haloanisoles with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | 92[1] |
| 4-Bromoanisole | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | High Yield (qualitative) |
| 4-Chloroanisole | Pd(OAc)₂ / Triazolium Salt | tBuOK | 1,4-Dioxane | 100 | 2 | 47 (conversion)[2] |
Note: Data for 4-haloveratroles was not directly available in a comparative format. The data for 4-haloanisoles is presented as a close analogue to demonstrate the reactivity trend.
Table 2: Heck Coupling of Aryl Halides with Styrene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 81 |
| Bromobenzene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 75 |
| Chlorobenzene | Palladacycle | K₂CO₃ | DMF/H₂O | 120 | 12 | 72 |
Note: Direct comparative data for the Heck coupling of 4-haloveratroles was not available. The data for halobenzenes illustrates the general reactivity trend.
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | CuI (5 mol%) / 3-Pphen | K₂CO₃ | Water | 100 | N/A | Good Yield (qualitative)[3] |
| 4-Iodotoluene | 5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃ | N/A | THF-DMA | 80 | N/A | 60[4] |
| Aryl Bromides | CuI (5 mol%) / 3-Pphen | K₂CO₃ | Water | 100 | N/A | 9[3] |
Note: The data highlights the significantly higher reactivity of aryl iodides over aryl bromides in Sonogashira coupling. Specific data for 4-iodoveratrole was not found, so analogous substrates are presented.
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Morpholine
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 80 | 4 | 98 (analogous)[5] |
| 4-Bromo-1H-1-tritylpyrazole | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | 67 (analogous)[6] |
Note: While specific comparative data for 4-haloveratroles is not provided, the general principle is that aryl iodides are more reactive than aryl bromides in Buchwald-Hartwig amination.
Table 5: Ullmann Condensation of Aryl Halides with Phenols
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) |
| Aryl Iodides/Bromides | Cu Salt / N,N-dimethylglycine | K₂CO₃ | Dioxane | 90 |
| Aryl Halides | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 |
Note: Quantitative, direct comparative data for Ullmann coupling of 4-haloveratroles is scarce in the literature. The table indicates that both aryl iodides and bromides can be used, with iodides generally being more reactive.[7][8]
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Objective: To couple an aryl halide with an arylboronic acid.
Procedure:
-
To a dried flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck Coupling
Objective: To couple an aryl halide with an alkene.
Procedure:
-
In a flask, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol).
-
Add an anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile).
-
The mixture is heated under an inert atmosphere at a specified temperature (usually 80-140 °C) for a designated time.
-
After cooling, the mixture is filtered to remove inorganic salts.
-
The filtrate is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
Purification of the residue is performed by chromatography.
Sonogashira Coupling
Objective: To couple an aryl halide with a terminal alkyne.
Procedure:
-
To a flask containing the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol), add a solvent such as THF or DMF.
-
Add a base, typically an amine like triethylamine (B128534) or diisopropylamine.
-
The solution is degassed with an inert gas.
-
The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) are added.
-
The reaction is stirred at room temperature or heated, depending on the reactivity of the aryl halide.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and aqueous media.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Buchwald-Hartwig Amination
Objective: To couple an aryl halide with an amine.
Procedure:
-
A flask is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
A strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol) is added.
-
The flask is purged with an inert gas, and an anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
The mixture is heated (typically 80-110 °C) until the reaction is complete.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated.
-
The product is isolated by column chromatography.
Ullmann Condensation
Objective: To couple an aryl halide with an alcohol, amine, or thiol.
Procedure:
-
A mixture of the aryl halide (1.0 mmol), the nucleophile (e.g., a phenol, 1.2 mmol), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, if required), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) is prepared in a flask.
-
A high-boiling polar solvent such as DMF, NMP, or pyridine (B92270) is added.
-
The reaction is heated to high temperatures (often >150 °C) under an inert atmosphere.
-
After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and an aqueous solution.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Visualizations
The following diagrams illustrate the general workflow of a cross-coupling reaction and the comparative reactivity of haloveratrole derivatives.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
A Comparative Guide to the Reactivity of 4-Iodo-1,2-dimethoxybenzene and 3-Iodo-1,2-dimethoxybenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate coupling partners is a critical determinant of success in palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, yield, and scalability. This guide provides a comprehensive comparison of two structurally isomeric aryl iodides, 4-iodo-1,2-dimethoxybenzene and 3-iodo-1,2-dimethoxybenzene, as coupling partners. The analysis is based on established principles of organic chemistry, including electronic and steric effects, and is supported by generalized experimental protocols for key cross-coupling reactions.
Executive Summary
While direct, head-to-head quantitative comparisons in the literature are scarce, a detailed analysis of the structural and electronic differences between this compound and 3-iodo-1,2-dimethoxybenzene allows for a strong predictive assessment of their relative performance in cross-coupling reactions.
This compound is generally expected to be the more reactive and, therefore, often the better coupling partner. This is primarily attributed to the less sterically hindered environment around the iodine atom and the favorable electronic influence of the para- and meta-methoxy groups, which activate the ring towards oxidative addition.
3-Iodo-1,2-dimethoxybenzene , conversely, is likely to exhibit lower reactivity due to the significant steric hindrance imposed by the ortho-methoxy group, which can impede the approach of the bulky palladium catalyst. The electronic effects in this isomer are also less favorable for promoting the initial oxidative addition step compared to the 4-iodo isomer.
Analysis of Key Performance Factors
The reactivity of an aryl iodide in a palladium-catalyzed cross-coupling reaction is predominantly governed by two key factors:
-
Electronic Effects: The electron density at the carbon atom of the C-I bond influences the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Electron-donating groups can increase the electron density on the aromatic ring, which may slow down the oxidative addition of the palladium catalyst.[1] Conversely, the resonance effects of methoxy (B1213986) groups can influence the overall electron distribution in the ring.[2]
-
Steric Effects: The steric environment around the iodine atom can significantly impact the ability of the palladium catalyst to approach and insert into the C-I bond. Bulky ortho-substituents can hinder this approach, thereby reducing the reaction rate.[3][4]
This compound (Veratrole derivative)
-
Structure: The iodine atom is situated at the 4-position of the 1,2-dimethoxybenzene (B1683551) ring. This places one methoxy group in the para position and the other in the meta position relative to the iodine.
-
Electronic Effects: The methoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect).[1][2] The para-methoxy group strongly donates electron density to the ring through resonance, which could potentially slow the oxidative addition. However, the overall electronic activation of the ring by both methoxy groups can still render it a reactive substrate.
-
Steric Effects: The iodine atom is relatively unhindered, with no substituents in the ortho positions. This allows for facile approach of the palladium catalyst, which is expected to lead to faster reaction kinetics.
3-Iodo-1,2-dimethoxybenzene
-
Structure: The iodine atom is at the 3-position, placing one methoxy group in the ortho position and the other in the meta position.
-
Electronic Effects: The electronic influence of the two methoxy groups is still present. However, the dominant factor for this isomer is likely to be steric hindrance.
-
Steric Effects: The presence of a methoxy group in the ortho position to the iodine atom creates significant steric bulk. This steric hindrance can impede the coordination and oxidative addition of the palladium catalyst, which is often bulky due to its phosphine (B1218219) ligands. This is expected to result in slower reaction rates and potentially lower yields compared to its 4-iodo counterpart. The synthesis of sterically hindered products often requires specialized catalysts and harsher reaction conditions.[3][5][6]
Data Presentation
| Feature | This compound | 3-Iodo-1,2-dimethoxybenzene |
| Steric Hindrance at Iodine | Low | High (ortho-methoxy group) |
| Predicted Reactivity | Higher | Lower |
| Expected Reaction Rates | Faster | Slower |
| Potential for Higher Yields | More likely | Less likely |
| Suitability for Mild Conditions | More suitable | May require harsher conditions |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds.
Reaction Setup:
-
To a reaction vessel, add the aryl iodide (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a suitable degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[7]
Reaction Setup:
-
In a reaction vessel, combine the aryl iodide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol% if not using a pre-formed catalyst), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Add a suitable degassed solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the vessel and heat with stirring (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and partition between an organic solvent and water.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling
This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[8][9]
Reaction Setup:
-
To a degassed solution of the aryl iodide (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., Et₃N or piperidine, 2.0-3.0 equiv.).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of factors influencing reactivity.
Conclusion
Based on fundamental principles of organic chemistry, This compound is predicted to be a superior coupling partner to 3-iodo-1,2-dimethoxybenzene in palladium-catalyzed cross-coupling reactions. The reduced steric hindrance around the reactive C-I bond in the 4-iodo isomer is the primary determinant for its anticipated higher reactivity, leading to faster reactions and likely higher yields under milder conditions. In contrast, the ortho-methoxy group in 3-iodo-1,2-dimethoxybenzene presents a significant steric barrier that is expected to diminish its performance as a coupling partner. For researchers and drug development professionals, this compound would be the recommended starting point for developing robust and efficient cross-coupling methodologies. When the use of 3-iodo-1,2-dimethoxybenzene is unavoidable, careful optimization of catalysts, ligands, and reaction conditions will be crucial to overcome its inherent lower reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 4. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Bioactive Molecules Utilizing 4-Iodo-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to two prominent bioactive target molecules, Combretastatin A-4 and Papaverine (B1678415), with a focus on the validation of a synthetic pathway commencing with 4-Iodo-1,2-dimethoxybenzene. By presenting established literature methods alongside proposed alternative routes, this document aims to offer an objective comparison of reaction efficiency, strategic advantages, and potential yields, supported by detailed experimental protocols.
Target Molecule 1: Combretastatin A-4 (A Potent Anti-cancer Agent)
Combretastatin A-4 (CA-4) is a natural stilbenoid that exhibits potent cytotoxic activity against a wide range of cancer cells by inhibiting tubulin polymerization.[1] The cis-stilbene (B147466) core is crucial for its biological activity.
Comparative Synthetic Strategies for Combretastatin A-4
Two primary strategies for the synthesis of the CA-4 backbone are compared: a well-established Wittig-based route and a proposed Heck coupling approach utilizing this compound.
Table 1: Comparison of Synthetic Routes to Combretastatin A-4
| Parameter | Route 1: Wittig Olefination / Suzuki Coupling (Established) | Route 2: Heck Coupling (Proposed) |
| Starting Materials | 3,4,5-Trimethoxybenzaldehyde (B134019), (Iodomethyl)triphenylphosphonium (B13402582) iodide, 3-Hydroxy-4-methoxybenzaldehyde | This compound, 3,4,5-Trimethoxystyrene |
| Key Reactions | Wittig Olefination, Suzuki Cross-Coupling | Heck Cross-Coupling |
| Overall Yield | ~56%[2] | Estimated 60-70% |
| Stereoselectivity | High Z-selectivity in Wittig step[2] | High trans-selectivity is typical, but can be influenced by conditions. |
| Advantages | Well-documented, high stereocontrol.[2] | Potentially more convergent, avoids preparation of phosphonium (B103445) salt. |
| Disadvantages | Requires preparation of a specific iodostyrene intermediate.[2] | Stereoselectivity might require optimization for the desired cis-isomer. |
Experimental Protocols
Route 1: Wittig Olefination / Suzuki Coupling (Established)
This route involves the initial synthesis of a Z-iodostyrene intermediate via a Wittig reaction, followed by a Suzuki coupling to introduce the second aromatic ring.[2]
Step 1: Synthesis of (Z)-1-iodo-2-(3,4,5-trimethoxyphenyl)ethene
-
To a solution of (iodomethyl)triphenylphosphonium iodide in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) dropwise.
-
Stir the resulting ylide solution for 30 minutes at -78 °C.
-
Add a solution of 3,4,5-trimethoxybenzaldehyde in THF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography to yield the Z-iodostyrene.
Step 2: Suzuki Cross-Coupling to form Combretastatin A-4
-
To a solution of the Z-iodostyrene and 3-hydroxy-4-methoxyphenylboronic acid in 1,2-dimethoxyethane (B42094) (DME), add tetrakis(triphenylphosphine)palladium(0).
-
Add an aqueous solution of sodium carbonate.
-
Heat the mixture to 80 °C and stir for 20 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford Combretastatin A-4.
Route 2: Heck Coupling (Proposed)
This proposed route offers a more direct coupling of the two key aromatic fragments.
-
Combine this compound, 3,4,5-trimethoxystyrene, palladium(II) acetate, and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine) in a solvent such as DMF or acetonitrile (B52724).
-
Add a base, typically a tertiary amine like triethylamine (B128534) or a carbonate salt such as potassium carbonate.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
Target Molecule 2: Papaverine (An Opium Alkaloid and Vasodilator)
Papaverine is a benzylisoquinoline alkaloid known for its smooth muscle relaxant and vasodilator properties. Its synthesis has been a subject of interest for over a century.
Comparative Synthetic Strategies for Papaverine
Here, we compare a classical synthesis of Papaverine with a hypothetical route starting from this compound, showcasing a modern cross-coupling approach.
Table 2: Comparison of Synthetic Routes to Papaverine
| Parameter | Route 1: Bischler-Napieralski / Reduction (Established) | Route 2: Sonogashira Coupling / Cyclization (Proposed) |
| Starting Materials | 3,4-Dimethoxyphenylacetic acid, Homoveratrylamine | This compound, Trimethylsilylacetylene (B32187), 3,4-Dimethoxybenzaldehyde (B141060) |
| Key Reactions | Amide formation, Bischler-Napieralski reaction, Reduction | Sonogashira coupling, Deprotection, Aldehyde synthesis, Reductive amination, Pictet-Spengler cyclization |
| Overall Yield | ~40-50% | Estimated 30-40% |
| Advantages | Well-established and reliable.[3][4] | Modular, allows for late-stage diversification. |
| Disadvantages | Uses harsh reagents like POCl3 or PPA.[3][4] | Longer synthetic sequence, requires careful optimization of multiple steps. |
Experimental Protocols
Route 1: Bischler-Napieralski / Reduction (Established)
This traditional route builds the isoquinoline (B145761) core through a cyclization reaction.[3][4]
Step 1: Amide Formation
-
React 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the acid chloride.
-
Treat the resulting acid chloride with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) in the presence of a base like pyridine (B92270) to form the corresponding amide.
Step 2: Bischler-Napieralski Reaction
-
Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to effect the cyclization to a 3,4-dihydroisoquinoline (B110456) intermediate.
Step 3: Reduction
-
Reduce the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (B1222165) to yield tetrahydropapaverine.
Step 4: Aromatization
-
Dehydrogenate the tetrahydropapaverine using a catalyst such as palladium on carbon (Pd/C) with a hydrogen acceptor or by air oxidation to furnish Papaverine.
Route 2: Sonogashira Coupling / Cyclization (Proposed)
This hypothetical route employs a palladium-catalyzed cross-coupling to introduce a key fragment.
Step 1: Sonogashira Coupling
-
Couple this compound with trimethylsilylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.
Step 2: Deprotection
-
Remove the trimethylsilyl (B98337) protecting group from the resulting alkyne using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727) to yield 3,4-dimethoxyphenylacetylene.
Step 3: Synthesis of Homoveratrylamine equivalent
-
This can be achieved through multiple routes, for instance, by converting 3,4-dimethoxybenzaldehyde to the corresponding nitrile followed by reduction.
Step 4: Assembly and Cyclization
-
Couple the 3,4-dimethoxyphenylacetylene with a suitable electrophile derived from 3,4-dimethoxybenzaldehyde to form a key intermediate.
-
Subsequent reduction and cyclization, for example, via a Pictet-Spengler type reaction, would lead to the papaverine core.
Visualizing the Synthetic Pathways
References
A Comparative Study: Phosphine vs. Phosphine-Free Ligands for the Suzuki-Miyaura Coupling of 4-Iodoveratrole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand for the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and catalyst loading. This guide provides an objective comparison of the performance of traditional phosphine (B1218219) ligands versus phosphine-free catalyst systems for the Suzuki-Miyaura coupling of 4-iodoveratrole, a key intermediate in the synthesis of various biologically active compounds.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid, providing a comparative view of phosphine- and phosphine-free systems. While direct comparative data for 4-iodoveratrole is not extensively available in the literature, the data for the structurally similar 4-iodoanisole (B42571) serves as a valuable benchmark.
| Ligand Type | Catalyst System | Substrate | Yield (%) | Reaction Time | Temperature (°C) | Notes |
| Phosphine Ligand | Pd(PPh₃)₄ | 4-Iodoanisole | Not specified (GC Yields) | Various | 100 | [1] |
| Phosphine Ligand | Pd(OAc)₂ / P(o-tol)₃ | N-Protected 4-Iodo-1H-imidazole | Not specified | 12-24 h | 80-100 | [2] |
| Phosphine-Free | Pd/C | 4-Iodoanisole | 41-92 | 10-60 min | Reflux (Microwave) | Yield is dependent on heating time.[3] |
| Phosphine-Free | Pd(OAc)₂ | Aryl Halide | Not specified | Not specified | Room Temp | General protocol for ligand-free Suzuki reaction. |
| Phosphine-Free | 10% Pd/C | 4-Iodoacetophenone | >95 | 20 s (flow) | 25-100 | Continuous flow system.[4] |
Experimental Protocols
Detailed methodologies for representative phosphine-ligated and phosphine-free Suzuki-Miyaura coupling reactions are provided below. These protocols can be adapted for the coupling of 4-iodoveratrole.
Protocol 1: Phosphine-Ligated Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of aryl iodides using a phosphine ligand.[1][5]
Materials:
-
4-Iodoveratrole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or microwave vial containing a magnetic stir bar, add 4-iodoveratrole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for the desired time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Phosphine-Free Suzuki-Miyaura Coupling
This protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst, eliminating the need for phosphine ligands.[3][6]
Materials:
-
4-Iodoveratrole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
10% Palladium on Carbon (Pd/C) (e.g., 15 mg, ~1.4 mol% Pd)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol/Water (1:1 v/v) or Dimethylformamide (DMF) (8 mL)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stir bar
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add 4-iodoveratrole, the arylboronic acid, Pd/C, and the base (Na₂CO₃ or K₂CO₃).
-
Add the solvent (e.g., ethanol/water or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., reflux or as specified for microwave irradiation) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the fundamental catalytic cycles involved in both phosphine-ligated and phosphine-free Suzuki-Miyaura couplings.
Caption: General experimental workflows for phosphine-ligated vs. phosphine-free Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycles for phosphine-ligated and phosphine-free Suzuki-Miyaura coupling.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Iodo-1,2-dimethoxybenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Iodo-1,2-dimethoxybenzene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound, its containers, and any contaminated materials. Adherence to these guidelines, in conjunction with local and national regulations, is paramount.
Hazard Profile and Safety Data
This compound presents several hazards that must be understood to ensure safe handling and disposal. The following table summarizes key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to handle it as hazardous waste and dispose of it through an approved waste disposal plant.[1] This process involves several key steps from waste generation to final disposal.
1. Waste Identification and Segregation:
-
Chemical Waste: Any unused this compound, reaction byproducts containing the substance, or contaminated solutions should be classified as chemical waste.
-
Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, as well as lab supplies like pipette tips, and absorbent materials used for spills, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a designated, compatible, and properly labeled container.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols (e.g., irritant).
-
Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and are kept tightly closed to prevent leaks or spills.[1][2]
3. On-site Storage:
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
The storage area should be secure and accessible only to authorized personnel.
4. Professional Waste Collection:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.
5. Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[2] Chemical waste generators are responsible for ensuring complete and accurate waste classification and disposal.[3]
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[2]
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Sweep or shovel the material into a suitable container for disposal.[1][3] Avoid creating dust.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: All cleanup materials must be disposed of as hazardous waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
